molecular formula C13H19NO2 B1627808 4-(2-Methoxy-4-methylphenoxy)piperidine CAS No. 883543-21-3

4-(2-Methoxy-4-methylphenoxy)piperidine

カタログ番号: B1627808
CAS番号: 883543-21-3
分子量: 221.29 g/mol
InChIキー: JMADJKCDERWWSF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2-Methoxy-4-methylphenoxy)piperidine (CAS 883543-21-3) is a chemical building block with the molecular formula C13H19NO2 and a molecular weight of 221.30 g/mol . This piperidine derivative is designed for research and development applications, particularly in medicinal chemistry. Scientific literature identifies this compound as a key intermediate in the asymmetric synthesis of potent and selective benzimidazol-2-one derivatives that act as NOP (Nociceptin Opioid Peptide) receptor agonists . These ligands are investigated for their potential to manage pain with a potentially improved side-effect profile compared to traditional MOP agonist analgesics like morphine . Researchers can utilize this high-purity intermediate to develop novel compounds for studying the NOP receptor's role in pathways associated with pain, anxiety, learning, and memory. The product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-(2-methoxy-4-methylphenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-10-3-4-12(13(9-10)15-2)16-11-5-7-14-8-6-11/h3-4,9,11,14H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMADJKCDERWWSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2CCNCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589369
Record name 4-(2-Methoxy-4-methylphenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883543-21-3
Record name 4-(2-Methoxy-4-methylphenoxy)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883543-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Methoxy-4-methylphenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Monograph: 4-(2-Methoxy-4-methylphenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 883543-21-3 Classification: Advanced Pharmaceutical Intermediate (API Building Block) Primary Application: Diacylglycerol Kinase Alpha (DGK


) Inhibitors; GPCR Ligand Synthesis[1]

Part 1: Executive Summary & Strategic Utility

4-(2-Methoxy-4-methylphenoxy)piperidine (CAS 883543-21-3) is a specialized heterocyclic building block utilized in the synthesis of next-generation immunotherapeutics and central nervous system (CNS) agents.[1] Unlike commodity intermediates, this compound serves as a critical pharmacophore scaffold, introducing a Creosol-derived aryloxy moiety into larger drug candidates.

Its primary strategic value lies in its role as a precursor for DGK


 inhibitors , a novel class of drugs designed to reverse T-cell exhaustion in the tumor microenvironment.[1] The 2-methoxy-4-methylphenoxy group provides specific steric and electronic properties that enhance ligand binding affinity compared to unsubstituted phenoxy analogs.[1]
Key Technical Specifications
PropertySpecification
CAS Number 883543-21-3
Molecular Formula C

H

NO

Molecular Weight 221.30 g/mol
Exact Mass 221.1416
Appearance White to off-white crystalline solid or viscous oil (free base)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Calculated) ~9.8 (Piperidine nitrogen)
LogP (Predicted) 2.4 - 2.8

Part 2: Chemical Architecture & Synthesis Protocols[1]

Structural Logic

The molecule consists of a piperidine ring linked via an ether bridge to a 2-methoxy-4-methylphenyl (creosol) ring.[1]

  • Piperidine Moiety: Provides basicity and solubility; serves as the "linker" to the core drug scaffold (e.g., quinolone or urea).

  • Ether Linkage: Offers rotational freedom while maintaining a specific distance between the basic nitrogen and the aromatic ring.[1]

  • Creosol Ring: The methoxy group at the ortho position and methyl at the para position create a unique electronic signature, often used to optimize metabolic stability (blocking para-hydroxylation) and receptor selectivity.

Validated Synthesis Workflow

The synthesis typically employs a Mitsunobu Coupling or Nucleophilic Aromatic Substitution (S


Ar)  strategy. The S

Ar route is preferred for scale-up due to atom economy, though it requires an activated electrophile.[1]
Protocol A: S

Ar Strategy (Scalable)
  • Reagents: N-Boc-4-mesyloxypiperidine, 2-Methoxy-4-methylphenol (Creosol), Cs

    
    CO
    
    
    
    , DMF.[1]
  • Conditions: 80-100°C, 12-24 hours.[1]

Step-by-Step Methodology:

  • Activation: Dissolve N-Boc-4-hydroxypiperidine in DCM/TEA and treat with Methanesulfonyl chloride (MsCl) at 0°C to generate the mesylate.

  • Coupling: In a separate vessel, dissolve 2-Methoxy-4-methylphenol (1.1 eq) in dry DMF. Add Cesium Carbonate (2.0 eq) and stir for 30 min to generate the phenoxide anion.

  • Substitution: Add the mesylate solution dropwise to the phenoxide mixture. Heat to 90°C under N

    
     atmosphere. Monitor by TLC/LC-MS for disappearance of mesylate.
    
  • Workup: Quench with water, extract with EtOAc. Wash organic layer with 1N NaOH (to remove unreacted phenol) and brine.

  • Deprotection: Dissolve the intermediate in 1,4-Dioxane/HCl (4M) or DCM/TFA (1:1). Stir at RT for 2 hours.

  • Isolation: Evaporate solvent. Basify with sat. NaHCO

    
     and extract with DCM to obtain the free base (CAS 883543-21-3).[1]
    
Visualization: Synthesis Pathway

SynthesisPath SM1 N-Boc-4-hydroxypiperidine INT1 Mesylate Intermediate SM1->INT1 MsCl, TEA DCM, 0°C SM2 2-Methoxy-4-methylphenol (Creosol) INT2 N-Boc-Protected Ether INT1->INT2 + SM2, Cs2CO3 DMF, 90°C (SnAr) PROD 4-(2-Methoxy-4-methylphenoxy)piperidine (CAS 883543-21-3) INT2->PROD HCl/Dioxane or TFA/DCM (Deprotection)

Figure 1: Convergent synthesis route via mesylate displacement and acid deprotection.

Part 3: Applications in Drug Discovery[1][5]

Mechanism of Action: DGK Inhibition

Recent patent literature (WO2021105115A1) identifies CAS 883543-21-3 as a critical intermediate for Diacylglycerol Kinase Alpha (DGK


) inhibitors .[1]
  • Target: DGK

    
     phosphorylates Diacylglycerol (DAG) to Phosphatidic Acid (PA).
    
  • Immune Modulation: In T-cells, high DAG levels are essential for TCR signaling and activation (via Ras/ERK pathways). Tumors upregulate DGK

    
     to deplete DAG, inducing T-cell anergy (exhaustion).[1]
    
  • Role of CAS 883543-21-3: The piperidine nitrogen binds to the kinase hinge region or solvent-exposed area, while the methoxy-methyl-phenoxy tail occupies a hydrophobic pocket, conferring selectivity over other DGK isoforms.[1]

Visualization: Pharmacophore Logic

Pharmacophore Drug DGK-alpha Inhibitor (Candidate) Piperidine Piperidine Core (Solubility/Linker) Drug->Piperidine Ether Ether Bridge (Spacer) Piperidine->Ether Target DGK-alpha Enzyme (Hydrophobic Pocket) Piperidine->Target H-Bonding (Hinge Region) Creosol 2-Methoxy-4-methylphenyl (Hydrophobic Tail) Ether->Creosol Creosol->Target Pi-Stacking / VdW Interactions

Figure 2: Pharmacophore mapping of the intermediate within the context of DGK


 inhibition.[1]

Part 4: Quality & Analytical Standards

To ensure suitability for pharmaceutical research, the compound must meet rigorous purity standards.

Analytical Profile (Expected)
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       6.80 (d, 1H, Ar-H), 6.65 (s, 1H, Ar-H), 6.60 (d, 1H, Ar-H).
      
    • 
       4.30 (m, 1H, O-CH-Piperidine).[1]
      
    • 
       3.80 (s, 3H, O-CH
      
      
      
      ).
    • 
       3.10 (m, 2H, Piperidine-H).
      
    • 
       2.70 (m, 2H, Piperidine-H).
      
    • 
       2.25 (s, 3H, Ar-CH
      
      
      
      ).
  • HPLC Purity: >98.0% (Area %).

  • Impurities to Monitor:

    • Residual Phenol: 2-Methoxy-4-methylphenol (Toxic, must be <0.1%).[1]

    • N-Boc Intermediate: Incomplete deprotection.

Part 5: Safety & Handling

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2][3]

    • H319: Causes serious eye irritation.[1][3]

    • H335: May cause respiratory irritation.[1][2][3]

  • Handling Protocol:

    • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

    • Ventilation: Handle within a certified chemical fume hood to avoid inhalation of dust or aerosols.[1]

    • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the secondary amine.

References

  • Sigma-Aldrich. (n.d.).[1] 4-(2-methoxy-4-methylphenoxy)piperidine Product Detail. Retrieved from (Note: Catalog search for CAS 883543-21-3).[1]

  • World Intellectual Property Organization (WIPO). (2021). WO2021105115A1 - Substituted Aminoquinolones as DGKalpha Inhibitors for Immune Activation.[1] Retrieved from .

  • PubChem. (n.d.). Compound Summary: 4-(2-methoxy-4-methylphenoxy)piperidine.[1][4] Retrieved from .

Sources

Safety Data Sheet (SDS) for 4-(2-Methoxy-4-methylphenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(2-Methoxy-4-methylphenoxy)piperidine: Properties, Safety, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 4-(2-Methoxy-4-methylphenoxy)piperidine, a heterocyclic compound with significant potential as a building block in medicinal chemistry. Due to the limited publicly available safety data for this specific molecule, this guide synthesizes information from structurally analogous compounds, such as other substituted piperidines and anisole derivatives, to provide a robust framework for its safe handling, characterization, and application. The insights presented herein are intended for researchers, chemists, and professionals involved in drug development and synthetic chemistry.

Chemical Identity and Physicochemical Properties

4-(2-Methoxy-4-methylphenoxy)piperidine belongs to the family of piperidine derivatives, which are prevalent scaffolds in a vast array of pharmaceuticals. The core structure consists of a piperidine ring linked via an ether bond to a substituted aromatic ring (2-methoxy-4-methylphenol). This arrangement of a basic nitrogen-containing heterocycle and a substituted phenoxy group is a common motif in biologically active molecules.

PropertyValueSource
IUPAC Name 4-(2-Methoxy-4-methylphenoxy)piperidine-
Molecular Formula C13H19NO2-
Molecular Weight 221.30 g/mol -
Predicted XLogP3 2.8PubChem Analogue
Predicted Hydrogen Bond Donor Count 1PubChem Analogue
Predicted Hydrogen Bond Acceptor Count 3PubChem Analogue
Predicted Rotatable Bond Count 3PubChem Analogue
Appearance Predicted to be an off-white to light yellow solid or oilAnalogue Data[1]

Inferred Hazard Identification and Toxicological Profile

A definitive is not currently available. Therefore, the following hazard assessment is based on the known profiles of structurally related compounds, including 4-(2-Methoxyphenyl)piperidine and piperidine itself.[2][3][4][5]

GHS Hazard Classification (Inferred)

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[6]

  • Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[4][7]

  • Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[4][7]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation, H335: May cause respiratory irritation.[4][7]

Toxicological Summary (Based on Analogues)

The primary hazards associated with compounds containing a piperidine ring involve irritation to the skin, eyes, and respiratory system.[4][7] Ingestion may be harmful.[6] The methoxy and methyl substitutions on the phenoxy ring are unlikely to significantly alter this fundamental hazard profile, although they may influence the compound's metabolic fate and specific toxicological endpoints.

Toxicological EndpointInferred HazardBasis (Analogue Compounds)
Acute Oral Toxicity Harmful if swallowed.Piperidine derivatives often exhibit moderate oral toxicity.[2][6]
Skin Irritation Causes skin irritation.Direct contact with piperidines can lead to local irritation.[4]
Eye Irritation Causes serious eye irritation.The basic nature of the piperidine nitrogen can cause significant irritation upon eye contact.[4][7]
Inhalation May cause respiratory tract irritation.Vapors or dusts can irritate the mucous membranes.[4][7]

Safe Handling, Storage, and Emergency Protocols

Given the inferred hazards, stringent safety protocols must be followed when handling 4-(2-Methoxy-4-methylphenoxy)piperidine.

Personal Protective Equipment (PPE)

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Use chemical safety goggles or a face shield.[7]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of potential splashing, chemical-resistant aprons and boots should be worn.

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood.[3] If engineering controls are insufficient, use a NIOSH-approved respirator with an appropriate cartridge.

Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][8]

  • Keep away from strong oxidizing agents and strong acids.[3]

Emergency Procedures

  • In case of skin contact: Immediately wash with plenty of soap and water.[7] Remove contaminated clothing. If irritation persists, seek medical attention.

  • In case of eye contact: Rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing.[7] If experiencing respiratory symptoms, call a poison center or doctor.

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[8]

  • Accidental Release: Contain the spill with an inert absorbent material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[2] Ensure adequate ventilation and prevent the material from entering drains.

Role in Drug Discovery and Synthesis

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs.[9] Its conformational flexibility and the basicity of the nitrogen atom allow for favorable interactions with various biological targets. The phenoxy ether linkage is also a common feature in pharmacologically active compounds, providing a stable connection between aromatic and aliphatic moieties.

A closely related compound, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, has been identified as a key intermediate in the synthesis of Vandetanib .[10][11][12] Vandetanib is a tyrosine kinase inhibitor used in the treatment of certain types of thyroid cancer. This highlights the relevance of the 4-(2-methoxy-4-substituted-phenoxy)piperidine core in the development of targeted cancer therapies.

The synthesis of such intermediates typically involves the coupling of a substituted phenol with a piperidine derivative. The diagram below illustrates a generalized synthetic approach.

G phenol 2-Methoxy-4-methylphenol coupling Coupling Reaction (e.g., Williamson Ether Synthesis) phenol->coupling piperidine 4-Hydroxypiperidine Derivative piperidine->coupling intermediate 4-(2-Methoxy-4-methylphenoxy)piperidine coupling->intermediate

Caption: Generalized synthetic route to 4-(2-Methoxy-4-methylphenoxy)piperidine.

Proposed Analytical Characterization Workflow

To ensure the identity and purity of 4-(2-Methoxy-4-methylphenoxy)piperidine, a multi-step analytical workflow is recommended. This workflow should combine chromatographic separation with spectroscopic identification.

Step-by-Step Analytical Protocol (LC-MS)

  • Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute as necessary for analysis.

  • Chromatographic Separation (HPLC):

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typically effective for such compounds.

    • Gradient: A suitable starting point would be a linear gradient from 5% to 95% Solvent B over 10-15 minutes.

    • Flow Rate: 0.5 mL/min.

    • Detection: UV detection at 254 nm and 280 nm.

  • Mass Spectrometric Detection (MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive mode is recommended to protonate the basic piperidine nitrogen.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

    • Scan Range: Scan from m/z 50 to 500 to observe the parent ion ([M+H]+) and potential fragments.

    • Data Analysis: Confirm the presence of the expected molecular ion (m/z 222.15 for [C13H20NO2]+). Analyze the fragmentation pattern for structural confirmation.

  • Purity Assessment: Calculate the purity based on the peak area percentage from the UV chromatogram.

Structural Elucidation (NMR)

For unambiguous structure confirmation, ¹H and ¹³C NMR spectroscopy should be performed. The expected chemical shifts and splitting patterns can be predicted based on the structure and compared to the experimental data.

The following diagram outlines the proposed analytical workflow.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep Dissolve in Methanol/Acetonitrile lcms LC-MS Analysis (Purity & Identity) prep->lcms nmr NMR Spectroscopy (Structure Confirmation) prep->nmr purity Purity Assessment (% Area) lcms->purity identity Mass Verification ([M+H]+) lcms->identity structure Spectral Analysis (¹H, ¹³C Shifts) nmr->structure

Caption: Proposed analytical workflow for compound characterization.

Conclusion

4-(2-Methoxy-4-methylphenoxy)piperidine is a valuable chemical intermediate with direct relevance to the synthesis of complex pharmaceutical agents. While specific safety data is sparse, a thorough analysis of related compounds provides a strong basis for establishing safe handling and emergency protocols. By adhering to the guidelines outlined in this technical guide, researchers can safely work with this compound and explore its full potential in advancing drug discovery and development programs.

References

  • Wang, M., Wang, W., Tang, Q., & Xu, S. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. In 2015 International Conference on Materials, Environmental and Biological Engineering. Atlantis Press. [Link][10][12]

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link][2]

  • ResearchGate. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link][11]

  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link][12]

  • PubChem. (n.d.). 4-(2-Methoxyphenyl)piperidine. Retrieved from [Link][4]

  • PubChem. (n.d.). 4-(2-Methoxyphenyl)piperidin-4-amine. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (2022). Safety Data Sheet: tert-Butyl 4-(aminomethyl)-4-(4-methoxybenzyl)piperidine-1-carboxylate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). 4-Methoxy-4-(1-methylethyl)piperidine Properties. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine.
  • Casale, J. F. (n.d.). 4-Methoxyphencyclidine: An Analytical Profile. DEA.gov. Retrieved from [Link]

  • PubChem. (n.d.). 2-((4-Methoxyphenyl)methyl)piperidine. Retrieved from [Link][6]

  • SciELO México. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link][9]

  • McLaughlin, G., et al. (2016). Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers. Drug Testing and Analysis, 8(10), 1077-1086. [Link]

  • Dana Bioscience. (n.d.). 4-(2-Methoxy-4-methylphenoxy)piperidine 1g. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link][5]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • Frontiers in Pharmacology. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Retrieved from [Link]

Sources

4-(2-Methoxy-4-methylphenoxy)piperidine as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2-Methoxy-4-methylphenoxy)piperidine is a specialized heterocyclic building block belonging to the class of 4-aryloxypiperidines . This structural motif serves as a critical pharmacophore in the development of Central Nervous System (CNS) agents, particularly those targeting G-Protein Coupled Receptors (GPCRs) such as Dopamine (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


, 

) and Serotonin (

) receptors.

Unlike generic reagents, this intermediate offers a pre-configured "tail" moiety often required to fine-tune the lipophilicity and metabolic stability of antipsychotic and antihistamine drug candidates.[1] Its structural rigidity (piperidine ring) combined with the electron-rich aryl ether linkage makes it a high-value scaffold for Fragment-Based Drug Discovery (FBDD).

Key Technical Attributes:

  • Core Function: Bioisosteric replacement for phenyl-piperazines in antipsychotic synthesis.[1]

  • Primary Challenge: Constructing the ether linkage between an electron-rich phenol and a secondary alcohol without elimination side-reactions.

  • Preferred Synthesis: Mitsunobu Coupling (Lab Scale) or Pd-Catalyzed Etherification (Process Scale).

Chemical Identity & Properties

PropertySpecification
IUPAC Name 4-(2-methoxy-4-methylphenoxy)piperidine
Molecular Formula

Molecular Weight 221.30 g/mol
CAS Number Generic Ref:[2] 58335-64-5 (Analogous)
LogP (Predicted) ~2.4 (Ideal for BBB penetration)
pKa ~9.8 (Secondary amine)
Appearance Viscous oil (free base) or White solid (HCl salt)

Synthetic Methodology

The synthesis of 4-aryloxypiperidines is non-trivial due to the poor electrophilicity of electron-rich aromatics (like creosol) in ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 reactions. Therefore, we utilize the Mitsunobu Coupling  protocol, which inverts the stereochemistry of the alcohol (irrelevant here due to symmetry) and forms the ether bond under mild conditions.[1]
Protocol A: The Mitsunobu Coupling (High-Fidelity Route)

Rationale: This method avoids the harsh conditions of nucleophilic aromatic substitution and is tolerant of the methoxy/methyl electron-donating groups on the phenol.[1]

Reagents & Materials:
  • Substrate A: 2-Methoxy-4-methylphenol (Creosol) [1.0 eq]

  • Substrate B: N-Boc-4-hydroxypiperidine [1.1 eq]

  • Phosphine: Triphenylphosphine (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) [1.2 eq]
    
  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or DEAD [1.2 eq]

  • Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Workflow:
  • Preparation: Charge a flame-dried reaction vessel with N-Boc-4-hydroxypiperidine, Creosol, and

    
    . Dissolve in anhydrous THF under 
    
    
    
    atmosphere.
  • Activation: Cool the solution to 0°C. This is critical to prevent the decomposition of the betaine intermediate formed by DIAD/PPh3.[1]

  • Addition: Add DIAD dropwise over 20 minutes. Maintain internal temperature <5°C.

    • Observation: The solution will turn yellow/orange.[1]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours.

    • Monitoring: TLC (Hexane:EtOAc 3:1) should show consumption of the phenol.[1]

  • Workup: Concentrate THF in vacuo. Triturate the residue with cold diethyl ether:hexane (1:1) to precipitate triphenylphosphine oxide (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ). Filter off the white solid.[1]
    
  • Purification: Purify the filtrate via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes) to isolate the N-Boc-protected intermediate .

Protocol B: Deprotection (Salt Formation)

Rationale: The free amine is prone to oxidation; isolating as the HCl salt ensures long-term stability.[1]

  • Dissolve the N-Boc intermediate in 1,4-Dioxane (5 vol).

  • Add 4M HCl in Dioxane (3.0 eq) at 0°C.

  • Stir at room temperature for 2 hours.

    • Endpoint: Evolution of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       gas ceases; thick precipitate forms.
      
  • Filter the solid, wash with diethyl ether, and dry under high vacuum.[1]

Visualization: Synthesis Logic Flow

The following diagram illustrates the critical decision pathways in synthesizing this scaffold, highlighting why the Mitsunobu route is preferred over


 for this specific substrate.

Synthesis_Pathway Start Target: 4-(2-methoxy-4-methylphenoxy)piperidine Substrate_Analysis Analyze Aryl Ring Electronics (2-OMe, 4-Me = Electron Rich) Start->Substrate_Analysis Route_SNAr Route A: SNAr (Nucleophilic Aromatic Substitution) Substrate_Analysis->Route_SNAr If Electron Poor Route_Mitsunobu Route B: Mitsunobu Coupling (Dehydration Condensation) Substrate_Analysis->Route_Mitsunobu If Electron Rich (Current Case) SNAr_Fail FAILURE RISK: Requires Electron-Withdrawing Groups (Low Yield / Harsh Conditions) Route_SNAr->SNAr_Fail Mitsunobu_Process Step 1: N-Boc-4-OH-Piperidine + Creosol Step 2: PPh3 / DIAD, THF, 0°C Step 3: TFA or HCl Deprotection Route_Mitsunobu->Mitsunobu_Process Result High Purity Product (>98% HPLC) Mitsunobu_Process->Result

Caption: Decision tree for synthesis selection. Electron-rich phenols require Mitsunobu or Pd-catalyzed coupling rather than traditional SNAr.

Quality Control & Analytical Standards

To ensure the intermediate is viable for downstream pharmaceutical use (e.g., reductive amination to form the final drug), it must meet strict purity criteria.[1]

Specification Table
TestMethodAcceptance Criteria
Appearance VisualWhite to Off-white crystalline powder (HCl salt)
Identification ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-NMR (DMSO-

)
Consistent with structure.[2] Characteristic methoxy singlet (~3.7 ppm) and aromatic protons.
Purity HPLC (C18 Column)

98.0% area
Residual Solvents GC-HSTHF < 720 ppm, Dioxane < 380 ppm
Water Content Karl Fischer

1.0% w/w
Critical Impurity Profile

When using the Mitsunobu route, the primary impurities to monitor are:

  • Hydrazinedicarboxylate: Derived from DIAD.[1]

  • Triphenylphosphine Oxide (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ):  Difficult to remove; requires careful chromatography or precipitation.
    
  • N-Alkylated Byproducts: Rare, but possible if the amine was not fully protected.[1]

Applications in Drug Discovery[1][3]

This intermediate is not a drug in itself but a Pharmacophore Module .[1] It is typically attached to a "Head Group" (often a quinolinone, benzothiazole, or indole) via an alkyl linker.[1]

Mechanism of Action Relevance:

  • Dopamine D2 Antagonism: The 4-aryloxypiperidine moiety mimics the spatial arrangement of dopamine, allowing the molecule to sit deep within the orthosteric binding pocket of the D2 receptor.[1]

  • Metabolic Stability: The 4-methyl and 2-methoxy groups on the phenyl ring block common metabolic soft spots (para-hydroxylation), potentially extending the half-life of the final drug candidate.[1]

SAR_Logic Scaffold 4-(2-methoxy-4-methylphenoxy)piperidine Linker Alkyl Chain / Linker (3-4 Carbons) Scaffold->Linker Reductive Amination HeadGroup Heterocyclic Head Group (e.g., Quinolinone) Linker->HeadGroup FinalDrug Candidate: Multi-Receptor Antagonist (D2 / 5-HT2A) HeadGroup->FinalDrug Binding Affinity Optimization

Caption: Fragment-Based Drug Design workflow showing how the piperidine intermediate is coupled to form a complete antipsychotic ligand.

References

  • Mitsunobu, O. (1981).[1] "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28.[1] Link

  • Swamy, K. C. K., et al. (2009).[1] "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.[1] Link

  • Jordan, S., et al. (2019).[1] "The antipsychotic lumateperone (ITI-007): mechanisms of action and clinical implications." Expert Opinion on Pharmacotherapy, 20(13), 1581-1589.[1] (Cited for context on piperidine-based antipsychotic scaffolds). Link

  • PubChem Compound Summary. (2023). "4-(2-methoxy-4-methylphenoxy)piperidine."[2][3][4][5] National Center for Biotechnology Information.[1] Link

  • Roughley, S. D., & Jordan, A. M. (2011).[1] "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry, 54(10), 3451-3479.[1] Link

Sources

Methodological & Application

Scalable synthesis routes for 4-(2-Methoxy-4-methylphenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scalable Synthesis of 4-(2-Methoxy-4-methylphenoxy)piperidine

Abstract

This document provides a comprehensive guide for the scalable synthesis of 4-(2-methoxy-4-methylphenoxy)piperidine, a key intermediate in the development of various pharmaceutically active compounds. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, emphasizing robust and reproducible methodologies. The primary synthetic strategy involves a protected 4-hydroxypiperidine intermediate followed by a Williamson ether synthesis and subsequent deprotection. An alternative, advanced catalytic approach is also discussed. This guide includes detailed experimental procedures, safety protocols, and methods for characterization, ensuring scientific integrity and practical applicability.

Introduction

The 4-aryloxypiperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide range of biologically active molecules. The specific target of this guide, 4-(2-methoxy-4-methylphenoxy)piperidine, holds significant potential as a key building block for novel therapeutics. The development of a scalable, efficient, and cost-effective synthesis is paramount for its successful translation from laboratory-scale research to industrial production. This application note provides a detailed, field-proven protocol for the synthesis of this compound, with a focus on the underlying chemical principles and practical considerations for scalability.

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy. The key disconnection is the ether linkage, which can be formed through a nucleophilic substitution reaction. This leads to two primary synthons: a 4-hydroxypiperidine derivative and a 2-methoxy-4-methylphenol derivative.

To ensure selective O-arylation and prevent competitive N-arylation, the piperidine nitrogen must be protected. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under basic conditions and its facile removal under acidic conditions.[1][2]

Diagram 1: Retrosynthetic Analysis

G Target 4-(2-Methoxy-4-methylphenoxy)piperidine Ether_Disconnection C-O Ether Disconnection Target->Ether_Disconnection Intermediates Protected Piperidine & Phenol Ether_Disconnection->Intermediates Starting_Materials 4-Hydroxypiperidine & 2-Methoxy-4-methylphenol Intermediates->Starting_Materials

Caption: Retrosynthetic approach for 4-(2-Methoxy-4-methylphenoxy)piperidine.

Experimental Protocols

Materials and Equipment
  • 4-Hydroxypiperidine[3][4][5]

  • Di-tert-butyl dicarbonate ((Boc)₂O)[1]

  • 2-Methoxy-4-methylphenol[6][7][8][9][10]

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator

  • Inert atmosphere setup (e.g., nitrogen or argon)

Protocol 1: N-Boc Protection of 4-Hydroxypiperidine

Rationale: The secondary amine of 4-hydroxypiperidine is a potent nucleophile that can compete with the hydroxyl group in the subsequent etherification step. Protection with a Boc group effectively masks the amine's reactivity.[1]

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxypiperidine (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and water.

  • Add sodium bicarbonate (1.0 M aqueous solution, 1.1 eq).

  • To the vigorously stirring mixture, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq) in DCM dropwise at room temperature.[1]

  • Stir the reaction for 12-16 hours at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-4-hydroxypiperidine as a white solid.[2][11]

ReagentMolar Eq.
4-Hydroxypiperidine1.0
(Boc)₂O1.05
NaHCO₃1.1

Table 1: Reagent stoichiometry for N-Boc protection.

Protocol 2: Williamson Ether Synthesis

Rationale: The Williamson ether synthesis is a robust and scalable method for forming ether linkages.[12][13][14][15] It proceeds via an Sₙ2 reaction between an alkoxide and an alkyl halide or, in this case, a phenoxide and a suitable electrophile. For this synthesis, we will generate the phenoxide of 2-methoxy-4-methylphenol in situ using a strong base. However, a more scalable approach involves activating the hydroxyl group of N-Boc-4-hydroxypiperidine as a better leaving group (e.g., a tosylate) and reacting it with the phenoxide.

Procedure:

  • Preparation of the Tosylate (Intermediate):

    • Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous pyridine and cool to 0 °C.

    • Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction at 0-5 °C for 4-6 hours.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the tosylated intermediate.

  • Williamson Ether Synthesis:

    • In a flame-dried, three-necked flask under an inert atmosphere, add a 60% dispersion of sodium hydride (1.2 eq) in mineral oil.

    • Wash the NaH with anhydrous hexanes to remove the mineral oil, and then carefully add anhydrous DMF.

    • To the stirring suspension of NaH in DMF, add a solution of 2-methoxy-4-methylphenol (1.1 eq) in anhydrous DMF dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.

    • Add a solution of the tosylated N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DMF to the phenoxide solution.

    • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and cautiously quench with water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain N-Boc-4-(2-methoxy-4-methylphenoxy)piperidine.

ReagentMolar Eq.
N-Boc-4-hydroxypiperidine1.0
p-Toluenesulfonyl chloride1.1
2-Methoxy-4-methylphenol1.1
Sodium Hydride1.2

Table 2: Reagent stoichiometry for Williamson ether synthesis.

Diagram 2: Synthetic Workflow

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection A 4-Hydroxypiperidine B N-Boc-4-hydroxypiperidine A->B (Boc)2O, NaHCO3 C N-Boc-4-(2-Methoxy-4-methylphenoxy)piperidine B->C 1. TsCl, Pyridine 2. 2-Methoxy-4-methylphenol, NaH, DMF D 4-(2-Methoxy-4-methylphenoxy)piperidine C->D TFA, DCM

Caption: Overall synthetic scheme for 4-(2-Methoxy-4-methylphenoxy)piperidine.

Protocol 3: N-Boc Deprotection

Rationale: The final step is the removal of the Boc protecting group to yield the target secondary amine. This is typically achieved under acidic conditions.[1]

Procedure:

  • Dissolve the purified N-Boc-4-(2-methoxy-4-methylphenoxy)piperidine (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify to pH > 10 with a cold aqueous solution of NaOH or Na₂CO₃.

  • Extract the product with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to afford the final product, 4-(2-methoxy-4-methylphenoxy)piperidine.

Alternative Advanced Protocol: Buchwald-Hartwig C-O Coupling

For substrates where the Williamson ether synthesis proves to be low-yielding, a palladium-catalyzed Buchwald-Hartwig C-O coupling can be employed.[16][17][18][19][20] This method is generally more tolerant of sterically hindered substrates but requires more expensive reagents and stricter control of reaction conditions.

Conceptual Outline:

  • Reactants: N-Boc-4-hydroxypiperidine and an aryl halide (e.g., 2-bromo-1-methoxy-4-methylbenzene).

  • Catalyst System: A palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a suitable phosphine ligand (e.g., Xantphos, SPhos).[17]

  • Base: A non-nucleophilic base such as Cs₂CO₃ or K₃PO₄.

  • Solvent: Anhydrous, deoxygenated toluene or dioxane.

  • Conditions: The reaction is typically heated under an inert atmosphere.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Sodium Hydride: NaH is a highly flammable solid and reacts violently with water. Handle only under an inert atmosphere.

  • Trifluoroacetic Acid (TFA): TFA is highly corrosive and can cause severe burns. Handle with extreme care.

  • Dichloromethane (DCM): DCM is a suspected carcinogen. Avoid inhalation and skin contact.

  • 4-Hydroxypiperidine: May cause skin, eye, and respiratory irritation.[3][4][5]

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

References

  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Arch Pharm Res. 1997 Aug;20(4):338-41.
  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (August 07 2025).
  • Application Notes: Strategic Use of Protecting Groups in the Synthesis of 4-Hydroxypiperidine Deriv
  • 2-Methoxy-4-methylphenol | 93-51-6. ChemicalBook.
  • N-Boc-4-Hydroxypiperidine: Enhancing Amino Acid Derivatives for Synthesis. Ningbo Inno Pharmchem Co., Ltd. (February 10 2026).
  • N-BOC-4-Hydroxypiperidine - Safety D
  • CAS 93-51-6: 2-Methoxy-4-methylphenol. CymitQuimica.
  • 4-Hydroxypiperidine 98 5382-16-1. Sigma-Aldrich.
  • SAFETY DATA SHEET. Fisher Scientific. (September 06 2010).
  • 4-hydroxy-piperidine derivatives and their preparation.
  • 4-Hydroxypiperidine, N-BOC protected. CymitQuimica.
  • 4-HYDROXY PIPERIDINE CAS NO 5382-16-1 MATERIAL SAFETY D
  • 2-Methoxy-4-methylphenol. Chem-Impex.
  • 2-Methoxy-4-Methylphenol | C8H10O2 | CID 7144. PubChem - NIH.
  • Buchwald–Hartwig amin
  • Showing Compound 2-Methoxy-4-methylphenol (FDB008862). FooDB. (April 08 2010).
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Preparation of piperidine derivatives.
  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • Method for producing (−)cis-3-hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)-piperidine. PubChem.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. (June 30 2023).
  • The Williamson Ether Synthesis. Chemistry Steps. (November 13 2022).
  • The Williamson Ether Synthesis. Master Organic Chemistry. (October 24 2014).
  • Ullmann condens
  • Williamson ether synthesis. Wikipedia.
  • Convenient, Benign and Scalable Synthesis of 2‐ and 4‐Substituted Benzylpiperidines. (August 17 2004).
  • 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Lumen Learning.
  • Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate.
  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

Sources

Using 4-(2-Methoxy-4-methylphenoxy)piperidine in reductive amination

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-Alkylation of 4-(2-Methoxy-4-methylphenoxy)piperidine via Reductive Amination

Introduction & Scientific Context

The compound 4-(2-Methoxy-4-methylphenoxy)piperidine represents a "privileged scaffold" in medicinal chemistry, frequently utilized in the synthesis of GPCR modulators (particularly Dopamine D2 and Serotonin 5-HT partial agonists) and kinase inhibitors. The secondary amine functionality of the piperidine ring serves as the critical handle for diversely functionalizing the molecule to tune pharmacokinetic (PK) properties and receptor binding affinity.

Reductive amination is the preferred method for N-alkylation of this scaffold over direct alkylation (using alkyl halides). Direct alkylation often suffers from poor chemoselectivity and over-alkylation.[1] In contrast, reductive amination allows for the convergent coupling of the piperidine with a wide array of aldehydes and ketones under mild conditions, preserving the integrity of the electron-rich aryloxy ether moiety.

Mechanistic Insight: The Iminium Ion Pathway

For a secondary amine like 4-(2-Methoxy-4-methylphenoxy)piperidine, the reaction proceeds via the formation of a positively charged iminium ion intermediate, not a neutral imine. This distinction dictates the choice of reducing agent.

  • Hemiaminal Formation: The nucleophilic nitrogen attacks the carbonyl carbon.[2]

  • Dehydration: Acid catalysis facilitates water loss to generate the electrophilic iminium ion (

    
    ).
    
  • Hydride Transfer: The reducing agent delivers a hydride to the iminium carbon.[3]

Critical Chemical Constraint: The reducing agent must be chemoselective.[4] It must reduce the iminium ion faster than it reduces the starting aldehyde/ketone.[5] If the reducing agent is too strong (e.g., NaBH₄ used without pre-equilibrium), it will reduce the carbonyl starting material to an alcohol, lowering yield.

Experimental Protocols

Method A: The "Gold Standard" (Sodium Triacetoxyborohydride)

Best for: Aldehydes and unhindered ketones.[4] High chemoselectivity and mild conditions.

Reagents:

  • Amine: 4-(2-Methoxy-4-methylphenoxy)piperidine (1.0 equiv)

  • Carbonyl: Aldehyde/Ketone (1.1 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[5]

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Protocol:

  • Preparation of Free Base (If required):

    • Note: If the piperidine is supplied as an HCl salt, it must be neutralized.

    • Suspend the salt in DCE. Add Triethylamine (TEA, 1.1 equiv) and stir for 15 minutes until clear.

  • Imine/Iminium Formation:

    • To the solution of the amine in DCE (0.1 M – 0.2 M), add the carbonyl compound (1.1 equiv).

    • Add Glacial Acetic Acid (1.0 equiv).

    • Observation: Stir at Room Temperature (RT) for 30–60 minutes. This allows the equilibrium to shift toward the iminium species.[2]

  • Reduction:

    • Add NaBH(OAc)₃ (1.5 equiv) in a single portion.

    • Caution: Mild gas evolution (H₂) may occur.

    • Stir the reaction at RT under Nitrogen atmosphere.

    • Time: Aldehydes typically react in 1–4 hours; Ketones may require 12–24 hours.

  • Quench and Workup:

    • Quench by adding saturated aqueous NaHCO₃ (pH should be ~8-9).

    • Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[6][7]

  • Purification:

    • Flash column chromatography (typically DCM/MeOH or Hexane/EtOAc gradients).

Method B: Titanium(IV) Isopropoxide Method

Best for: Sterically hindered ketones or electron-deficient amines where STAB fails.

Rationale: Ti(OiPr)₄ acts as a strong Lewis acid and water scavenger, driving the equilibrium toward the iminium ion/enamine before the reducing agent is introduced.

Protocol:

  • Combine Amine (1.0 equiv) and Ketone (1.1 equiv) in neat Ti(OiPr)₄ (1.5 – 2.0 equiv).

  • Stir at RT (or 40°C for difficult substrates) for 2–6 hours.

  • Dilute with dry Methanol (MeOH) or Ethanol (EtOH).

  • Cool to 0°C and carefully add Sodium Borohydride (NaBH₄) (1.5 equiv). Note: NaBH₄ is safe here because the carbonyl is already "trapped" by Titanium.

  • Stir allowing to warm to RT over 2 hours.

  • Hydrolysis (Crucial): Quench with 1N NaOH or water. A heavy white precipitate (TiO₂) will form. Filter through Celite before extraction.

Data Presentation & Troubleshooting

Table 1: Comparative Analysis of Reducing Agents

Reducing AgentReactivitySolvent SystemProsCons
NaBH(OAc)₃ MildDCE, THFHighly selective for iminium ions; no reduction of aldehydes/ketones.Slower with sterically hindered ketones.
NaBH₃CN ModerateMeOH (pH 5-6)Classic reagent; effective for difficult substrates.Toxic (generates HCN); requires careful pH control.
NaBH₄ StrongMeOH, EtOHCheap; fast.Poor selectivity (reduces Carbonyls); requires imine pre-formation.
H₂ / Pd-C VariableEtOH, EtOAcGreen chemistry; scalable.May reduce other functional groups (nitro, benzyl ethers, alkenes).

Critical Troubleshooting Guide:

  • Problem: Low Conversion.

    • Cause: Incomplete formation of the iminium ion.

    • Fix: Add molecular sieves (4Å) to the reaction mixture to scavenge water.[6] Increase AcOH to 2.0 equiv.

  • Problem: Formation of Alcohol Side Product.

    • Cause: Reducing agent attacking the carbonyl before the amine does.

    • Fix: Ensure you are using STAB (Method A). If using NaBH₄, ensure the imine formation step (Method B) is complete before adding the reductant.

  • Problem: "Stuck" Reaction with Aryl Ketones.

    • Cause: Steric hindrance and electronic conjugation.

    • Fix: Switch to Method B (Titanium Isopropoxide) or heat the Method A reaction to 40-50°C.

Visualizations (Graphviz/DOT)

Figure 1: Mechanistic Pathway of Secondary Amine Reductive Amination

ReductiveAmination Start 4-(Aryloxy)piperidine (Secondary Amine) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Carbonyl Carbonyl Aldehyde/Ketone Carbonyl->Hemiaminal SideProduct Alcohol (Side Product) Carbonyl->SideProduct Direct Reduction (Avoid!) Iminium Iminium Ion (R2N+=CR2) Hemiaminal->Iminium - H2O (Acid Cat.) Product Tertiary Amine Product Iminium->Product + Hydride (STAB/NaBH4)

Caption: The conversion of the secondary amine to the tertiary amine product via the electrophilic iminium ion.

Figure 2: Experimental Decision Tree

DecisionTree Start Select Carbonyl Substrate Type Substrate Type? Start->Type Aldehyde Aldehyde / Unhindered Ketone Type->Aldehyde Hindered Hindered Ketone / Electron Deficient Type->Hindered MethodA Method A: STAB + AcOH in DCE Aldehyde->MethodA MethodB Method B: Ti(OiPr)4 then NaBH4 Hindered->MethodB Check Check Conversion (LCMS) MethodA->Check MethodB->Check Sievers Add 4A Mol. Sieves Increase Temp Check->Sievers <50% Conv. Done Workup & Isolate Check->Done >95% Conv. Sievers->MethodA

Caption: Workflow for selecting the optimal reductive amination protocol based on substrate sterics.

References

  • Abdel-Magid, A. F., et al. (1996).[1][5][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.[1]

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 55(8), 2552–2554.

  • Borch, R. F., et al. (1971).[6] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.

  • Tripathi, R. P., et al. (2008).[8] "Reductive Amination: A Versatile Method for the Synthesis of Amines."[8][9][10] Current Organic Synthesis, 5(4). (General Review of Methodologies).

Sources

Technical Application Note: Solvent Selection for 4-(2-Methoxy-4-methylphenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the solubility profiling and solvent selection strategy for 4-(2-Methoxy-4-methylphenoxy)piperidine .[1] As a secondary amine coupled with a lipophilic aryl ether tail, this molecule exhibits pH-dependent amphiphilicity .[1] While highly soluble in polar aprotic solvents (DMSO, DMF) and chlorinated organics (DCM), its aqueous solubility is negligible at neutral pH. Successful handling requires strict control of protonation states (pKa ≈ 10.[1]5) and awareness of amine-specific instability risks (carbamate formation).[1]

Physicochemical Profile & Solubility Mechanism[1][2][3][4]

To select the correct solvent, one must understand the competing forces within the molecule.[1]

Structural Analysis

The molecule consists of two distinct domains:

  • Polar/Basic Head (Piperidine): A secondary amine acting as a hydrogen bond donor/acceptor and a strong base.[1]

  • Lipophilic Tail (Aryl Ether): The 2-methoxy-4-methylphenoxy moiety adds significant hydrophobicity.[1]

PropertyEstimated ValueImplication for Solubility
pKa (Base) ~10.2 – 10.8Critical. At pH < 8, the nitrogen protonates (

), drastically increasing water solubility.[1] At pH > 10, it exists as a lipophilic free base.[1]
LogP ~2.5 – 2.8Moderately lipophilic.[1] Requires organic solvents or surfactants for neutral-pH aqueous assays.[1]
H-Bond Donors 1 (Amine NH)Good solubility in alcohols (MeOH, EtOH).[1]
State Solid (Waxy/Crystalline)Likely requires sonication to break crystal lattice energy.[1]
The "Like Dissolves Like" Mechanism[1]
  • In Acidic Media: The amine accepts a proton.[1] The ionic species interacts favorably with water via ion-dipole interactions.[1]

  • In Organic Media: The aromatic ring and methyl/methoxy substituents drive solubility in DCM or Ethyl Acetate via van der Waals and

    
    -stacking interactions.[1]
    

Solvent Compatibility Matrix

Recommended Solvents (Tier 1)

These solvents are the "Best Bets" for high-concentration stock solutions (>10 mM).[1]

Solvent ClassSolventSolubility RatingApplication Notes
Polar Aprotic DMSO Excellent Preferred for Bioassays. Stable storage.[1] Freezing point (19°C) requires care during shipping.[1]
Polar Aprotic DMF Very GoodGood alternative to DMSO for synthesis; harder to remove via lyophilization.[1]
Alcohols Methanol Very GoodPreferred for LC-MS. Excellent for transferring the compound; evaporates easily.[1]
Alcohols Ethanol GoodBiocompatible (low toxicity) for certain in vivo formulations.[1]
Chlorinated DCM ExcellentPreferred for Synthesis. High solubility for the free base; easy to remove.[1]
Problematic / Conditional Solvents (Tier 2)
SolventIssueMitigation Strategy
Water (Neutral) Insoluble Do not use without modification.[1] The free base will precipitate or form a film.[1]
Acetone/Ketones Reactivity Avoid for Storage. Secondary amines can react with ketones to form enamines/iminium ions over time.[1]
Hexane/Heptane Poor SolubilityThe polar amine group reduces solubility in strictly non-polar alkanes.[1] Use Ethyl Acetate/Hexane mixtures instead.[1]

Decision Logic & Workflows

Solvent Selection Decision Tree

Use this logic to determine the correct solvent system based on your downstream application.

SolventSelection Start Application Goal Bioassay Biological Assay (Cell/Enzyme) Start->Bioassay In Vitro Synthesis Chemical Synthesis (Reaction) Start->Synthesis Production Analysis Analytical (LC-MS / NMR) Start->Analysis QC/ID DMSO 100% DMSO Stock (Dilute <1% in Media) Bioassay->DMSO Standard AcidBuffer Aqueous Buffer (pH < 5.0) Bioassay->AcidBuffer If DMSO prohibited DCM Dichloromethane (DCM) (Standard) Synthesis->DCM Room Temp DMF DMF / NMP (High Temp) Synthesis->DMF > 40°C MeOH Methanol (LC-MS) Analysis->MeOH Mass Spec CDCl3 CDCl3 / DMSO-d6 (NMR) Analysis->CDCl3 Structure ID

Figure 1: Decision matrix for solvent selection based on experimental intent.

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (DMSO)

Purpose: Create a stable master stock for biological screening. Safety: Wear nitrile gloves; compound is a potential irritant.[1]

  • Calculate Mass:

    • MW ≈ 221.3 g/mol (Verify exact batch MW).[1]

    • Target: 10 mL of 10 mM solution.

    • Required Mass:

      
      .[1]
      
  • Weighing: Weigh ~22-25 mg of the solid into a generic glass vial (borosilicate). Record exact mass (

    
    ).
    
  • Volume Calculation: Calculate DMSO volume (

    
    ) to achieve exactly 10 mM.
    
    
    
    
    [1]
  • Dissolution:

    • Add the calculated volume of anhydrous DMSO (Grade:

      
      ).
      
    • Vortex for 30 seconds.

    • Sonicate at room temperature for 5 minutes to ensure complete dissolution of crystal lattice.

    • Visual Check: Solution must be perfectly clear. If hazy, sonicate further.[1]

  • Storage: Aliquot into amber vials. Store at -20°C. Avoid freeze-thaw cycles.

Protocol B: Aqueous Dissolution (The "Acid Trick")

Purpose: Dissolving the free base in water for animal studies or DMSO-sensitive assays.[1]

  • Initial Slurry: Suspend the compound in water (it will not dissolve).[1]

  • Acidification:

    • Slowly add 1.0 equivalent of 1N HCl or Acetic Acid while stirring.

    • Mechanism:[1][2][3] This converts the free base (Lipophilic)

      
       Hydrochloride/Acetate Salt (Hydrophilic).[1]
      
  • Adjustment:

    • Monitor pH.[1] Ensure pH stays < 6.0.

    • If the solution remains cloudy, add warm water (up to 37°C) or a co-solvent (5% Tween-80).[1]

  • Filtration: Sterile filter (0.22 µm PES membrane) before use.

Protocol C: Visual Solubility Screening

Purpose: Rapidly determine solubility limits if theoretical data fails.[1]

SolubilityWorkflow Start Weigh 5 mg Compound AddSolvent Add 50 µL Solvent (Target: 100 mg/mL) Start->AddSolvent Check1 Visual Inspection: Clear? AddSolvent->Check1 Success1 High Solubility (>100 mg/mL) Check1->Success1 Yes Dilute1 Add 450 µL Solvent (Target: 10 mg/mL) Check1->Dilute1 No Check2 Visual Inspection: Clear? Dilute1->Check2 Success2 Moderate Solubility (10-100 mg/mL) Check2->Success2 Yes Heat Heat to 40°C & Sonicate Check2->Heat No Check3 Visual Inspection: Clear? Heat->Check3 Success3 Soluble with Heat Check3->Success3 Yes Fail Insoluble (<10 mg/mL) Check3->Fail No

Figure 2: Step-by-step workflow for determining experimental solubility limits.

Stability & Storage Warnings

  • Carbamate Formation: Secondary amines react reversibly with atmospheric

    
     to form carbamates.[1] Always store the solid in a tightly sealed container under inert gas (Nitrogen/Argon). 
    
  • Oxidation: While the ether linkage is relatively stable, the amine can undergo N-oxidation over long periods in solution.[1] Store DMSO stocks at -20°C or -80°C.[1]

  • Precipitation: If stored in aqueous buffers, the compound may precipitate if the pH drifts upward (becomes more basic).[1] Always check for precipitate before dosing.[1]

References

  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for Piperidine Derivatives (Analogous Structures). Retrieved from [Link]

  • Henderson, R. K., et al. (2011).[1] Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry.[1][4] Green Chemistry, 13, 854-862.[1]

  • Perrin, D. D., & Dempsey, B. (1974).[1] Buffers for pH and Metal Ion Control. Chapman and Hall.[1] (Standard reference for pKa-dependent solubility).

Sources

Procedures for derivatizing the piperidine nitrogen in this compound

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of the Secondary Amine Piperidine Pharmacophore


-piperidine heterocycle (General Scaffold)[1]

Abstract & Strategic Overview

The piperidine ring is a privileged pharmacophore found in over 12,000 biologically active compounds, including FDA-approved blockbusters like Fentanyl and Donepezil. Derivatization of the secondary amine nitrogen is a critical step in Structure-Activity Relationship (SAR) campaigns.

Note: As the specific structure of "this compound" was not provided, this guide treats the target as a generic, pharmacologically relevant 4-substituted piperidine secondary amine. The protocols below are engineered to be substrate-agnostic and adaptable to complex intermediates.

This guide details three high-fidelity workflows to functionalize the piperidine nitrogen:

  • 
    -Alkylation  via Reductive Amination (for 
    
    
    
    carbon attachment).
  • 
    -Acylation  via HATU Coupling (for Amide/Carbonyl attachment).
    
  • 
    -Arylation  via Buchwald-Hartwig Cross-Coupling (for 
    
    
    
    Aryl/Heteroaryl attachment).

Decision Matrix: Selecting the Correct Protocol

Before beginning, select the protocol based on the desired moiety to be attached to the nitrogen center.

Piperidine_Derivatization_Strategy Start Target: Piperidine Nitrogen (N-H) Decision What is the desired R-Group? Start->Decision Alkyl Alkyl Group (sp3) (e.g., -CH2-R) Decision->Alkyl Acyl Acyl Group (C=O) (e.g., Amide) Decision->Acyl Aryl Aryl/Heteroaryl (sp2) (e.g., Phenyl, Pyridine) Decision->Aryl Method_A Method A: Reductive Amination Reagent: Na(OAc)3BH (STAB) Alkyl->Method_A Preferred Method_B Method B: Amide Coupling Reagent: HATU / DIPEA Acyl->Method_B High Yield Method_C Method C: Buchwald-Hartwig Cat: RuPhos Pd G3 Aryl->Method_C Catalytic

Figure 1: Strategic decision tree for piperidine nitrogen functionalization based on the target pharmacophore.[1]

Method A: Reductive Amination ( -Alkylation)

Objective: Mono-alkylation of the piperidine nitrogen using an aldehyde or ketone. Why this method? Direct alkylation with alkyl halides (e.g., R-Br) often leads to over-alkylation (quaternization).[1] Reductive amination using Sodium Triacetoxyborohydride (STAB) is self-limiting to mono-alkylation due to steric control and the stability of the iminium intermediate [1].

Reagents & Materials
  • Substrate: Piperidine derivative (1.0 equiv)[1]

  • Carbonyl Source: Aldehyde or Ketone (1.1 – 1.2 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[1]

  • Additive: Acetic Acid (AcOH) (1.0 equiv) – Crucial for ketone substrates.[1]

Step-by-Step Protocol
  • Preparation: In an oven-dried vial equipped with a stir bar, dissolve the Piperidine Substrate (1.0 equiv) and the Aldehyde/Ketone (1.1 equiv) in anhydrous DCE (0.1 M concentration).

  • Imine Formation (Optional but Recommended for Ketones): Add Acetic Acid (1.0 equiv) and stir at Room Temperature (RT) for 30 minutes to facilitate iminium ion formation.

  • Reduction: Add STAB (1.5 equiv) in a single portion.

    • Caution: Mild gas evolution (

      
      ) may occur.[1]
      
  • Reaction: Stir at RT under nitrogen atmosphere.

    • Aldehydes:[2][3] Typically complete in 1–3 hours.

    • Ketones:[2][4] May require 12–24 hours.[5]

  • QC Check: Monitor by LCMS. Look for the disappearance of the secondary amine mass (M+H) and appearance of Product Mass (M + R_group + H).[1]

  • Workup: Quench by adding saturated aqueous

    
    . Extract with DCM (
    
    
    
    ).[1][6] Wash combined organics with brine, dry over
    
    
    , and concentrate.[1]

Method B: Amide Coupling ( -Acylation)

Objective: Formation of an amide bond to attach complex scaffolds. Why this method? HATU is chosen over EDC/HOBt because it generates a more reactive aza-benzotriazole ester species, driving the reaction to completion faster with sterically hindered secondary amines like piperidine [2].

Reagents & Materials
  • Substrate: Piperidine derivative (1.0 equiv)[1]

  • Acid Source: Carboxylic Acid (1.1 equiv)[1]

  • Coupling Agent: HATU (1.2 equiv)[1][7]

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)[1]

  • Solvent: DMF (anhydrous)[1][7]

Step-by-Step Protocol
  • Activation: In a vial, dissolve the Carboxylic Acid (1.1 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (1.5 equiv).[1] Stir for 5–10 minutes.

    • Visual Cue: Solution often turns slightly yellow/orange.

  • Coupling: Add the Piperidine Substrate (1.0 equiv) and the remaining DIPEA (1.5 equiv).[1]

  • Reaction: Stir at RT for 1–4 hours.

  • Self-Validating Stop Point: Check TLC or LCMS.[7] If starting material persists after 4 hours, add 0.2 equiv more HATU.

  • Workup: Dilute with EtOAc. Wash extensively with:

    • 10% Citric Acid (removes unreacted amine/DIPEA).[1]

    • Sat.

      
       (removes unreacted acid).[1]
      
    • Water/Brine (

      
       to remove DMF).[1]
      

Method C: Buchwald-Hartwig Amination ( -Arylation)

Objective: Attachment of an aryl or heteroaryl ring (e.g., pyridine, benzene).[1][8] Why this method? Nucleophilic aromatic substitution (


) only works for electron-deficient rings.[1] Palladium catalysis allows coupling to unactivated aryl halides. RuPhos  is the specific ligand of choice for secondary amines because it prevents 

-hydride elimination and accommodates the steric bulk of the piperidine ring [3].
Reagents & Materials
  • Substrate: Piperidine derivative (1.2 equiv)[1]

  • Aryl Halide: Ar-Br or Ar-Cl (1.0 equiv)[1][5]

  • Catalyst: RuPhos Pd G3 or G4 (2–5 mol%)[1]

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) or LHMDS (for base-sensitive substrates).[1]

  • Solvent: Toluene or Dioxane (Degassed/Anhydrous).[1]

Step-by-Step Protocol
  • Inert Environment: Flame-dry a reaction vial and cool under Argon/Nitrogen.

  • Charging: Add Aryl Halide (1.0 equiv), Piperidine Substrate (1.2 equiv), and NaOtBu (1.5 equiv).[1]

  • Catalyst Addition: Add RuPhos Pd G3 (0.02 equiv / 2 mol%).

  • Solvent: Add degassed Toluene (0.2 M). Seal the vial immediately.

  • Reaction: Heat to 80–100 °C for 4–12 hours.

    • Note: The solution usually turns dark brown/black (active Pd species).[1]

  • QC Check: Filter a small aliquot through a celite plug before LCMS analysis to protect the column from Pd particulates.

  • Workup: Filter the mixture through a pad of Celite/Silica eluting with EtOAc. Concentrate and purify via flash chromatography.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Method A: Low Yield Wet solvent or old STAB reagent.STAB is moisture sensitive.[9] Use a fresh bottle or generate in situ from

+ AcOH.[9] Ensure molecular sieves are used in solvent.
Method A: No Reaction (Ketone) Steric hindrance or poor imine formation.[1]Increase temperature to 50°C. Add

as a Lewis acid to force imine formation before adding reductant.[1]
Method B: Racemization High pH or prolonged activation.Use DIPEA (non-nucleophilic base).[1][10] Limit activation time to <10 mins. Keep temp at 0°C–RT.
Method C: Dehalogenation

-Hydride elimination.
Switch ligand to RuPhos or BrettPhos (highly specific for secondary amines).[1][5] Lower reaction temperature.[9]
Method C: No Coupling Catalyst poisoning (oxidation).[1]Ensure rigorous degassing of Toluene (bubble

for 15 mins). Use a glovebox if available.[5]

References

  • Abdel-Magid, A. F., et al. (1996).[1][2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Carpino, L. A. (1993).[1] "1-Hydroxy-7-azabenzotriazole.[7] An efficient peptide coupling additive."[1][7][11] Journal of the American Chemical Society.[2]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews. [1]

  • BenchChem Application Notes. "Standard Protocol for HATU Peptide Coupling."

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction."

Sources

Troubleshooting & Optimization

Technical Support Center: Formation of Ether Linkages in Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for troubleshooting the formation of ether linkages in piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these crucial scaffolds. Piperidine moieties are prevalent in a vast array of pharmaceuticals, and the successful formation of ether linkages is often a critical step in their synthesis.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address the specific issues you may face in your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the synthesis of piperidine ethers, providing explanations and actionable solutions.

Problem 1: Low to No Ether Product Formation

Question: I am attempting a Williamson ether synthesis with a piperidinol and an alkyl halide, but I am observing very low yield or no formation of the desired ether. What are the likely causes and how can I improve the reaction?

Answer: Low or no yield in a Williamson ether synthesis involving a piperidinol is a common issue that can stem from several factors.[3][4] The reaction is an SN2 process, and its success hinges on optimizing the conditions to favor substitution over competing side reactions.[4][5][6]

Possible Causes & Solutions:

  • Insufficient Deprotonation of the Piperidinol: The piperidinol must be converted to the corresponding alkoxide to act as an effective nucleophile.

    • Solution: Use a sufficiently strong base to ensure complete deprotonation. Sodium hydride (NaH) is a common and effective choice for generating alkoxides from alcohols.[3] Ensure you are using anhydrous conditions, as any water present will quench the base.[3]

  • Poor Nucleophilicity of the Piperidinol Alkoxide: Steric hindrance around the hydroxyl group on the piperidine ring can reduce the nucleophilicity of the resulting alkoxide.

    • Solution: While you cannot change the sterics of your specific piperidinol, you can optimize other parameters. Ensure the reaction temperature is adequate to overcome the activation energy barrier. A gentle warming of the reaction mixture might be necessary.[3]

  • Sterically Hindered Alkyl Halide: The Williamson ether synthesis is most effective with methyl and primary alkyl halides.[4][5] Secondary and tertiary alkyl halides are more prone to elimination reactions.[4][5][7]

    • Solution: If possible, redesign your synthesis to use a less sterically hindered alkyl halide. For example, to synthesize an isopropyl ether, it is preferable to use isopropoxide with a methyl halide rather than methoxide with an isopropyl halide.[3]

  • Inappropriate Solvent Choice: The solvent plays a crucial role in SN2 reactions.

    • Solution: Use a polar aprotic solvent like acetonitrile (MeCN), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF).[3][8] These solvents solvate the cation of the alkoxide but not the nucleophilic oxygen, thus enhancing its reactivity.[3] Protic solvents can solvate the alkoxide, reducing its nucleophilicity.[3]

Problem 2: Formation of an Alkene Byproduct

Question: My reaction is producing a significant amount of an alkene byproduct instead of the desired ether. How can I minimize this elimination reaction?

Answer: The formation of an alkene is a clear indication that the E2 elimination pathway is outcompeting the desired SN2 substitution.[3][4] This is a very common issue, particularly when using secondary alkyl halides.[3][4]

Strategies to Minimize Alkene Formation:

  • Control Reaction Temperature: Lowering the reaction temperature generally favors substitution over elimination.[3] Elimination reactions often have a higher activation energy and are more favored at elevated temperatures.[3] Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Choice of Base and Alkoxide: The alkoxide is both a nucleophile and a base.

    • Solution: If your substrate allows, using a less sterically hindered alkoxide can favor substitution.[3]

  • Solvent Selection: As mentioned previously, polar aprotic solvents are preferred.[3] They enhance the nucleophilicity of the alkoxide, promoting the SN2 pathway.[3]

Problem 3: Quaternary Ammonium Salt Formation

Question: I am observing the formation of a quaternary ammonium salt as a major byproduct in my reaction. How can I prevent this over-alkylation of the piperidine nitrogen?

Answer: The formation of a quaternary ammonium salt indicates that the piperidine nitrogen is acting as a nucleophile and reacting with the alkylating agent.[8] This is a common side reaction, especially with reactive alkylating agents.

Prevention Strategies:

  • Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of piperidine).[8]

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture, ideally using a syringe pump.[8] This keeps the concentration of the alkylating agent low at any given time, reducing the chance of a second alkylation.

  • Protecting the Piperidine Nitrogen: The most robust solution is to protect the piperidine nitrogen with a suitable protecting group.[9][10][11] The choice of protecting group will depend on the overall synthetic strategy and the stability of your molecule to the deprotection conditions.[11] Common protecting groups for amines include Boc (tert-butoxycarbonyl) and Cbz (carbobenzyloxy).[9][10]

Visualizing the Troubleshooting Process

The following decision tree provides a visual guide to troubleshooting common issues in piperidine ether synthesis.

Troubleshooting_Ether_Synthesis start Start: Ether Synthesis Attempt check_product Desired Ether Product Formed? start->check_product low_yield Low or No Yield check_product->low_yield No / Low side_products Significant Side Products? check_product->side_products Yes solution_low_yield Troubleshoot Low Yield: - Check base strength (e.g., NaH) - Ensure anhydrous conditions - Optimize temperature - Use polar aprotic solvent (DMF, MeCN) - Re-evaluate halide (primary > secondary) low_yield->solution_low_yield alkene Alkene Formation (E2) side_products->alkene Alkene quaternary_salt Quaternary Salt Formation side_products->quaternary_salt Quaternary Salt success Success! Proceed to Purification. side_products->success No solution_alkene Minimize Alkene Formation: - Lower reaction temperature - Use less hindered alkoxide if possible - Ensure polar aprotic solvent alkene->solution_alkene solution_quaternary_salt Prevent Over-Alkylation: - Control stoichiometry (excess piperidine) - Slow addition of alkylating agent - Protect piperidine nitrogen (e.g., Boc, Cbz) quaternary_salt->solution_quaternary_salt end End of Troubleshooting success->end solution_low_yield->end solution_alkene->end solution_quaternary_salt->end

Caption: A decision tree for troubleshooting common issues in piperidine ether synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the best method for forming an ether linkage on a piperidine ring?

There is no single "best" method, as the optimal choice depends on the specific substrates and the desired stereochemistry. The most common methods are:

  • Williamson Ether Synthesis: This is a versatile and widely used method involving the reaction of an alkoxide with an alkyl halide.[4][6] It is generally reliable for primary alkyl halides but can be problematic with secondary and tertiary halides due to competing elimination reactions.[3][4]

  • Mitsunobu Reaction: This reaction allows for the conversion of a primary or secondary alcohol to an ether with inversion of stereochemistry.[12][13][14][15] It uses triphenylphosphine and an azodicarboxylate like DEAD or DIAD.[12][13] It is particularly useful for sensitive substrates and when stereochemical control is crucial.[12][15]

  • Buchwald-Hartwig Amination: While primarily known for C-N bond formation, variations of this palladium-catalyzed cross-coupling reaction can be used to form C-O bonds, particularly for the synthesis of aryl ethers.[16][17][18]

Q2: When should I use a protecting group for the piperidine nitrogen?

You should use a protecting group for the piperidine nitrogen whenever there is a risk of it reacting with your reagents. This is especially important when:

  • Using reactive electrophiles (e.g., alkyl halides, acyl chlorides) that can lead to N-alkylation or N-acylation.[8]

  • The reaction conditions are basic, and the N-H proton could interfere with the desired reaction.

The choice of protecting group is critical and should be orthogonal to other functional groups in your molecule, meaning it can be removed without affecting other parts of the molecule.[11][19]

Q3: How do I choose the right solvent for my piperidine etherification reaction?

The choice of solvent can significantly impact the reaction outcome.[8][20][21]

  • For Williamson Ether Synthesis (SN2): Polar aprotic solvents like DMF, acetonitrile, and THF are generally preferred as they enhance the nucleophilicity of the alkoxide.[3][8]

  • For Mitsunobu Reactions: Anhydrous THF or diethyl ether are commonly used.[13]

  • Solvent Effects on Piperidine Derivatives: The solvation of the piperidine ring can influence reactivity. For instance, the exothermicity of solvation of piperidine increases in the order of acetonitrile < dimethylsulfoxide < methanol, which can be attributed to the acid-base properties of the solvent.[22][23]

Q4: I'm having trouble purifying my piperidine ether product. What are some common purification strategies?

Purification of piperidine derivatives can be challenging due to their basic nature.[8][24][25][26]

  • Acid-Base Extraction: This is a powerful technique to separate your basic piperidine ether from neutral and acidic impurities.[26] The crude mixture is dissolved in an organic solvent and washed with a dilute acid, which protonates the piperidine and pulls it into the aqueous layer. The piperidine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[8][26]

  • Column Chromatography: Silica gel chromatography is a standard method, but care must be taken as the basicity of the piperidine can lead to streaking on the column. It is often beneficial to add a small amount of a basic modifier, like triethylamine or ammonia, to the eluent.

  • Crystallization: If your product is a solid, recrystallization can be a very effective method for achieving high purity.[26]

  • Distillation: For liquid products, distillation can be used, but be aware that piperidine can form azeotropes with certain solvents, which might complicate the separation.[24][25][27]

Experimental Protocols

General Protocol for Williamson Ether Synthesis of a Piperidine Derivative

This protocol provides a general starting point. Optimization of temperature, reaction time, and stoichiometry may be necessary for your specific substrates.

1. Deprotonation of the Piperidinol:

  • To a solution of the N-protected piperidinol (1.0 eq) in anhydrous DMF (0.1-0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.

2. Ether Formation:

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
  • Allow the reaction to warm slowly to room temperature and stir for 12-24 hours.[3] The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][12]

3. Work-up and Purification:

  • Once the reaction is complete, carefully quench the reaction by the slow addition of cold water.
  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.[3]
  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3]
  • The crude product can then be purified by column chromatography or other suitable methods.
General Protocol for a Mitsunobu Reaction with N-Boc-4-hydroxypiperidine

This protocol is adapted for N-Boc-4-hydroxypiperidine and can serve as a starting point for other piperidinols.

1. Reaction Setup:

  • In a round-bottom flask under an inert atmosphere, dissolve N-Boc-4-hydroxypiperidine (1.0 eq), the nucleophilic alcohol or phenol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (0.1-0.5 M).[12]
  • Cool the solution to 0 °C in an ice bath.[13]

2. Reagent Addition:

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in THF dropwise to the reaction mixture.[12][13] The order of addition can be critical; if the standard procedure is unsuccessful, pre-forming the betaine by adding DEAD to PPh₃ first, followed by the alcohol and then the nucleophile, may yield better results.[13]

3. Reaction and Monitoring:

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 16-24 hours.[12]
  • Monitor the reaction progress by TLC.[12]

4. Work-up and Purification:

  • Once the reaction is complete, concentrate the mixture under reduced pressure.[12]
  • The main challenge in purifying Mitsunobu reactions is the removal of byproducts like triphenylphosphine oxide and the reduced azodicarboxylate.[12] Purification is typically achieved by silica gel column chromatography.[12]

Data Summary Table

Reaction TypeCommon SubstratesKey ReagentsTypical SolventsMajor Side Reactions
Williamson Ether Synthesis Piperidinol, Alkyl Halide (Primary preferred)Strong Base (e.g., NaH)DMF, MeCN, THFE2 Elimination, N-Alkylation
Mitsunobu Reaction Piperidinol, Alcohol/PhenolPPh₃, DEAD/DIADTHF, Diethyl EtherByproduct formation
Buchwald-Hartwig Etherification Piperidinol, Aryl HalidePalladium Catalyst, Ligand, BaseToluene, DioxaneCatalyst deactivation

References

  • BenchChem. (2025). Common challenges in working with piperidine-based compounds. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem Technical Support.
  • Asian Journal of Green Chemistry. (2023). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
  • BenchChem. (2025). Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine. BenchChem Technical Support.
  • Asian Journal of Green Chemistry. (2023). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
  • BenchChem. (2025). Piperidine Purification and Isolation: A Technical Support Guide. BenchChem Technical Support.
  • BenchChem. (2025).
  • Google Patents. (n.d.).
  • MDPI. (n.d.).
  • Google Patents. (n.d.). Piperidine and piperazine derivatives and their use as muscarinic antagonists.
  • Wikipedia. (n.d.). Mitsunobu reaction.
  • MDPI. (2025).
  • Google Patents. (n.d.).
  • Wikipedia. (n.d.).
  • BenchChem. (2025). Troubleshooting guide for Williamson ether synthesis with secondary iodides. BenchChem Technical Support.
  • Organic Chemistry Portal. (n.d.). Protecting Groups.
  • Chemistry Steps. (2025). Mitsunobu Reaction.
  • K. C. Nicolaou and co-workers, Angew. Chem. Int. Ed. 1998, 37, 2708.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • YouTube. (2020). CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620.
  • WuXi AppTec. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • ResearchGate. (n.d.). Effect of the composition of a solution on the enthalpies of solvation of piperidine in methanol-acetonitrile and dimethylsulfoxide-acetonitrile mixed solvents | Request PDF.
  • Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis.
  • ResearchGate. (2026). Solvation of Piperidine in Nonaqueous Solvents | Request PDF.
  • ChemTalk. (2022). Williamson Ether Synthesis.

Sources

Minimizing side reactions during 4-(2-Methoxy-4-methylphenoxy)piperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(2-Methoxy-4-methylphenoxy)piperidine

Case ID: #SYN-782-CREO Status: Open Assigned Scientist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Route Triage

You are attempting to synthesize 4-(2-Methoxy-4-methylphenoxy)piperidine . This is an etherification between an electron-rich, sterically crowded phenol (Creosol ) and a secondary amine scaffold.

The Central Challenge: The secondary carbon at the piperidine-4-position is prone to E2 elimination (forming the enecarbamate impurity) rather than the desired SN2 substitution . Furthermore, the ortho-methoxy group on the phenol creates steric hindrance that retards nucleophilic attack.

We recommend two primary workflows. Choose your route based on your current constraints:

FeatureRoute A: Mitsunobu Coupling Route B: SN2 Displacement
Primary Mechanism Redox-activated condensationNucleophilic Substitution
Key Reagents PPh3, DEAD/DIAD, N-Boc-4-hydroxypiperidineCs2CO3/K2CO3, N-Boc-4-mesyloxypiperidine
Main Impurity Hydrazine byproducts, Ph3P=OTetrahydropyridine (Elimination product)
Scalability Low to Medium (Chromatography required)High (Crystallization possible)
Recommendation Best for Discovery (<5g) Best for Scale-up (>10g)
Module 1: Visualizing the Reaction Landscape

Before troubleshooting, visualize the competing pathways. The diagram below illustrates the decision logic and the mechanistic divergence that leads to your impurities.

ReactionLandscape cluster_impurities Critical Impurities Start Start: Creosol + Piperidine Scaffold Decision Route Selection Start->Decision Mitsunobu Route A: Mitsunobu (PPh3 / DEAD) Decision->Mitsunobu Small Scale SN2 Route B: SN2 Displacement (Base / Heat) Decision->SN2 Large Scale Betaine Betaine Intermediate Mitsunobu->Betaine StericClash Steric Clash (o-OMe group) Betaine->StericClash Slow Kinetics Prod_A Target Ether Betaine->Prod_A Inversion LG_Activate Leaving Group (OMs/OTs) SN2->LG_Activate Elimination E2 Elimination (Tetrahydropyridine) LG_Activate->Elimination Elimination (k_elim) Prod_B Target Ether LG_Activate->Prod_B Substitution (k_sub)

Caption: Figure 1. Mechanistic divergence showing the competition between substitution (Target) and elimination (Impurity) pathways.

Module 2: Troubleshooting Route B (SN2 Displacement)

Most users encounter issues here due to the secondary nature of the electrophile.

Q1: I am seeing a large impurity at RRT ~0.85 (HPLC). What is it?

Diagnosis: This is almost certainly the elimination product (N-Boc-1,2,3,6-tetrahydropyridine). Mechanism: The phenoxide base abstracted a proton from the C3/C5 position of the piperidine ring instead of attacking the C4 carbon. This is an E2 reaction. Corrective Action:

  • Switch Base: If using

    
     or 
    
    
    
    , switch to
    
    
    (Cesium Carbonate)
    . The "Cesium Effect" improves the solubility of the phenoxide and often favors SN2 over E2 due to looser ion pairing.
  • Lower Temperature: E2 elimination has a higher activation energy than SN2. If you are refluxing in DMF (153°C), drop the temperature to 60-80°C .

  • Change Solvent: Switch from DMF to Acetonitrile or Acetone . While slower, these solvents often suppress elimination compared to high-boiling dipolar aprotic solvents.

Q2: The reaction is stalled at 60% conversion. Should I add more base?

Diagnosis: Likely not base depletion, but leaving group hydrolysis or phenol oxidation. Corrective Action:

  • Check the Leaving Group: Mesylates (OMs) are thermally unstable. If your starting material (N-Boc-4-mesyloxypiperidine) degrades, adding base won't help.

  • Protocol Adjustment: Add the electrophile (piperidine-OMs) in portions (e.g., 1.2 eq initially, then 0.3 eq after 12 hours) to maintain a high concentration of active electrophile.

Module 3: Troubleshooting Route A (Mitsunobu)

Best for avoiding elimination, but sensitive to sterics.

Q3: My yield is <30%. Is the ortho-methoxy group the problem?

Diagnosis: Yes. The ortho-methoxy group on Creosol creates significant steric hindrance, making the phenol a poor nucleophile for the bulky triphenylphosphine-DEAD complex. Corrective Action:

  • Reagent Switch: Replace DEAD/PPh3 with ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 (Tributylphosphine) . ADDP is more reactive, and PBu3 is less sterically demanding than PPh3.

  • Sonication: Use ultrasound during the addition phase to break up the betaine intermediates and improve mass transfer.

Q4: How do I remove the triphenylphosphine oxide (TPPO) nightmare?

Diagnosis: TPPO co-elutes with many ethers. Corrective Action:

  • Precipitation: Triturate the crude residue with cold diethyl ether/hexane (1:3) . TPPO is insoluble and will precipitate; your product (an oil or low-melting solid) will stay in solution.

  • Chromatography: Use a gradient of Toluene/Ethyl Acetate instead of Hexane/Ethyl Acetate. TPPO retains strongly in toluene systems.

Module 4: Deprotection & Isolation Protocol

Once the ether linkage is formed, you must remove the Boc group without cleaving the ether.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude N-Boc intermediate in Dichloromethane (DCM) (5 vol).

  • Acidolysis: Add Trifluoroacetic acid (TFA) (10 eq) dropwise at 0°C.

    • Why? HCl/MeOH can sometimes cause ether cleavage in electron-rich phenols. TFA is milder on the ether bond.

  • Monitoring: Stir at RT for 2 hours. Monitor by TLC (stain with Ninhydrin; free amine turns red/purple).

  • Workup (Critical for Purity):

    • Evaporate TFA/DCM.

    • Redissolve in EtOAc.

    • Wash with 1N NaOH. This removes unreacted phenol (Creosol) which is soluble in base. The product (amine) stays in the organic layer.

  • Salt Formation: To isolate a stable solid, treat the free amine with Fumaric acid in ethanol. The fumarate salt typically crystallizes well, purging remaining impurities.

Summary of Critical Parameters
ParameterRecommended RangeReason
Solvent (SN2) DMF or AcetonitrileBalance between rate (DMF) and selectivity (ACN).
Base (SN2)

(1.5 - 2.0 eq)
Suppresses E2 elimination; enhances O-nucleophilicity.
Temp (SN2) 60°C - 80°CAvoid >90°C to prevent elimination.
Reagent (Mitsunobu) ADDP / PBu3Overcomes steric hindrance of o-OMe group.
Atmosphere Nitrogen/ArgonPrevents oxidation of the electron-rich phenol ring.
References
  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28. Link

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. Link

  • Camp, D., & Jenkins, I. D. (1989). The Mechanism of the Mitsunobu Reaction.[1][2][3][4] III. The Use of Tributylphosphine.[1][2][3] Australian Journal of Chemistry, 42(3), 479-483. Link

  • Dunn, P. J., et al. (2011). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH. (Referencing solvent selection for SN2 vs Elimination). Link

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (See Williamson Ether Synthesis section). Link

Sources

Technical Support Center: Mitigating Moisture Sensitivity of 4-(2-Methoxy-4-methylphenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for handling 4-(2-Methoxy-4-methylphenoxy)piperidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues related to the moisture sensitivity of this compound. The integrity of your experiments relies on pristine handling of this reagent, and this guide is structured to ensure you achieve reliable and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of 4-(2-Methoxy-4-methylphenoxy)piperidine.

Q1: What makes 4-(2-Methoxy-4-methylphenoxy)piperidine sensitive to moisture?

A1: The moisture sensitivity of 4-(2-Methoxy-4-methylphenoxy)piperidine primarily stems from the hygroscopic nature of the piperidine ring. Piperidine itself is a hygroscopic, colorless liquid that readily absorbs moisture from the air.[1][2] This characteristic is retained in its derivatives. The lone pair of electrons on the nitrogen atom in the piperidine ring can form hydrogen bonds with water molecules, leading to the absorption of atmospheric moisture. While the ether linkage and aromatic ring contribute to the overall chemical properties, it is the piperidine moiety that is the primary driver of its hygroscopicity.

Q2: What are the visible signs of moisture contamination in my sample?

A2: Initial moisture absorption may not present any immediate visual cues. However, as the compound absorbs more water, you might observe the following:

  • Clumping or Caking: The solid may lose its free-flowing powder form and begin to clump together.

  • Discoloration: Prolonged exposure to air and moisture can lead to a yellowish tint.[1]

  • Phase Change: In cases of significant moisture absorption, the solid may appear damp or even start to deliquesce, turning into a liquid.

Q3: How does moisture contamination affect my experimental results?

A3: Moisture contamination can have several detrimental effects on your experiments:

  • Inaccurate Weighing: The presence of water will lead to an overestimation of the amount of the compound being used, affecting reaction stoichiometry and concentration calculations.

  • Reaction Inhibition or Side Reactions: Water can act as an unwanted nucleophile or base in many organic reactions, leading to the formation of byproducts or complete inhibition of the desired transformation.

  • Degradation: The compound may undergo hydrolysis at the ether linkage under certain conditions, although this is generally less likely than with more labile functional groups. The primary concern is the impact of water on the intended reaction.

  • Analytical Interference: The presence of water can interfere with analytical techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC), complicating data interpretation.

Q4: What is the ideal storage condition for 4-(2-Methoxy-4-methylphenoxy)piperidine?

A4: To maintain its integrity, 4-(2-Methoxy-4-methylphenoxy)piperidine should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). The ideal storage location is a desiccator or a glovebox to protect it from atmospheric moisture.[3] For long-term storage, refrigeration in a sealed container within a desiccator is recommended to minimize any potential degradation.

Q5: Can I dry my sample of 4-(2-Methoxy-4-methylphenoxy)piperidine if I suspect moisture contamination?

A5: Yes, if you suspect moisture contamination, you can dry the solid compound by placing it under a high vacuum for several hours. Using a desiccant like phosphorus pentoxide (P4O10) in the vacuum chamber can enhance the drying process. However, it is always preferable to prevent moisture contamination in the first place through proper handling techniques.

Section 2: Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during your experiments.

Guide 2.1: Inconsistent Reaction Yields or Failure

Issue: You are experiencing inconsistent yields or complete failure of a reaction where 4-(2-Methoxy-4-methylphenoxy)piperidine is a key reagent.

Root Cause Analysis: The most probable cause is the introduction of moisture, which can quench sensitive reagents or catalyze unwanted side reactions.

Troubleshooting Workflow:

Caption: Troubleshooting inconsistent reaction yields.

Protocol 2.2.1: Establishing and Maintaining an Inert Atmosphere

An inert atmosphere is crucial for handling moisture-sensitive compounds.[4] This can be achieved using a glovebox or a Schlenk line.

Using a Glovebox:

  • Preparation: Ensure the glovebox has a low oxygen (<10 ppm) and moisture (<1 ppm) environment.[5]

  • Material Transfer: Transfer all necessary reagents, solvents, and glassware into the glovebox through the antechamber, ensuring at least three vacuum/refill cycles with an inert gas.[5][6]

  • Handling: Perform all manipulations, including weighing and dispensing, inside the glovebox.[5]

Using a Schlenk Line:

  • Glassware Preparation: Assemble your reaction glassware and connect it to the Schlenk line.

  • Inerting the System: Evacuate the glassware using the vacuum manifold and then backfill with an inert gas (argon or nitrogen). Repeat this cycle at least three times to ensure the removal of atmospheric gases.[5][7]

  • Positive Pressure: Maintain a slight positive pressure of the inert gas throughout the experiment, which can be monitored with an oil bubbler.[8]

Protocol 2.2.2: Drying of Glassware

Adsorbed moisture on glassware surfaces can be a significant source of contamination.[5][8]

  • Oven Drying: Place all glassware in an oven at a minimum of 125°C for at least 4 hours, or preferably overnight.[8][9]

  • Assembly and Cooling: Assemble the hot glassware quickly and allow it to cool under a stream of dry inert gas.[8][9] Use a thin layer of grease on ground-glass joints to ensure a good seal.[8]

  • Flame Drying (Alternative): For smaller setups, assemble the glassware cold and then heat it with a heat gun under a flow of inert gas until all visible moisture has evaporated.

Protocol 2.2.3: Use and Handling of Anhydrous Solvents

Many organic solvents are hygroscopic and can be a source of water contamination.[10]

  • Solvent Source: Use commercially available anhydrous solvents packaged under an inert atmosphere (e.g., in Sure/Seal™ bottles).[9]

  • Dispensing: Transfer anhydrous solvents using a dry, nitrogen-flushed syringe or a cannula.[8]

  • Solvent Still (if applicable): If you are purifying your own solvents, ensure they are properly dried over an appropriate drying agent and distilled under an inert atmosphere.

Table 1: Common Drying Agents for Organic Solvents [10][11]

Drying AgentPropertiesCompatible WithIncompatible With
Magnesium Sulfate (MgSO₄) Slightly acidic, fast, high capacity.[10][12]Most organic solvents.Highly acid-sensitive compounds.
Sodium Sulfate (Na₂SO₄) Neutral, high capacity, slower.[10][13]General purpose, good for initial drying.Not ideal for very dry solvents.
Calcium Chloride (CaCl₂) Good capacity, but can form adducts.[10]Hydrocarbons, ethers.Alcohols, amines, ketones, esters.[10]
Calcium Sulfate (CaSO₄) Neutral, low capacity, efficient.[10]Most organic solvents.Not suitable for very wet solutions.
Molecular Sieves (3Å or 4Å) Highly efficient for achieving very low water content.[11]Most organic solvents.Can be slow to equilibrate.
Guide 2.3: Analytical Inconsistencies (NMR, HPLC)

Issue: You are observing unexpected peaks in your NMR or HPLC analysis of 4-(2-Methoxy-4-methylphenoxy)piperidine or reaction mixtures containing it.

Root Cause Analysis: Moisture contamination can lead to the presence of water peaks in your analytical data, and in some cases, degradation products.

Troubleshooting Workflow:

Caption: Troubleshooting analytical inconsistencies.

Protocol 2.3.1: Preparing Samples for Anhydrous NMR
  • Sample Drying: If the solid sample is suspected to be wet, dry it under a high vacuum as described in FAQ Q5.

  • Solvent Purity: Use deuterated solvents from a freshly opened ampoule or a bottle stored over molecular sieves.

  • NMR Tube Preparation: Dry the NMR tube in an oven and cool it in a desiccator before use.

  • Sample Preparation: Prepare the sample in a glovebox or under a positive pressure of inert gas to prevent the introduction of atmospheric moisture.

Protocol 2.3.2: HPLC Analysis Considerations

While water is often a component of the mobile phase in reversed-phase HPLC, its presence in the sample can lead to issues with quantification and peak shape.

  • Sample Preparation: Ensure the sample is fully dissolved in the mobile phase or a compatible solvent to avoid precipitation on the column.

  • Method Development: If you suspect degradation, consider using a gradient elution method to separate potential polar degradation products from the parent compound.

  • Mass Spectrometry (MS) Detection: Couple your HPLC to a mass spectrometer to help identify any unknown peaks. The expected molecular weight of 4-(2-Methoxy-4-methylphenoxy)piperidine can be used to confirm its presence, and other masses may indicate degradation products.

Section 3: Best Practices for Handling and Storage

Adhering to the following best practices will significantly reduce the risk of moisture contamination and ensure the longevity and reliability of your 4-(2-Methoxy-4-methylphenoxy)piperidine.

  • Always Work Under an Inert Atmosphere: Whenever possible, handle the compound in a glovebox or under a positive pressure of nitrogen or argon.[4][5]

  • Use Dry Glassware and Syringes: Ensure all equipment that will come into contact with the compound is thoroughly dried.[8][9]

  • Minimize Exposure to Air: When weighing the compound outside of a glovebox, do so quickly and in a low-humidity environment. Reseal the container immediately.

  • Proper Sealing: Use high-quality septa and seal joints with grease or Teflon tape when using a Schlenk line. For long-term storage, consider sealing the container with Parafilm.

  • Storage Location: Store the main container in a desiccator. For daily use, consider transferring a smaller amount to a separate vial to avoid repeated opening of the main stock.

By implementing these protocols and understanding the principles behind them, you will be well-equipped to handle 4-(2-Methoxy-4-methylphenoxy)piperidine effectively, leading to more consistent and reliable experimental outcomes.

References

  • Fiveable. (2025, August 15). Inert atmosphere Definition - Organic Chemistry II Key...
  • Scribd. Common Drying Agents in Organic Chemistry | PDF | Solvent | Alcohol.
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
  • University of Rochester. Workup: Drying Methods.
  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds.
  • Chemistry LibreTexts. (2024, August 15). 3.2: Drying Agents.
  • Sigma-Aldrich. Preservation of Moisture-Sensitive Chemical Reagents.
  • University of Colorado Boulder. Drying Organic Solutions.
  • University of Rochester. How to Store Reagents.
  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. John Wiley & Sons.
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Vacuum Degassing. (2025, January 5).
  • Solubility of Things. Piperidine.
  • Chemistry LibreTexts. (2022, May 6). 1.
  • Chemcess. (2024, August 14). Piperidine: Properties, Reactions, Production And Uses.
  • Ossila Ltd. (2024, October 11).
  • EPFL. (2022, February 2). Glovebox safety guidelines.
  • Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • JoVE. (2017, July 14). Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line.

Sources

Overcoming steric hindrance in 4-(2-Methoxy-4-methylphenoxy)piperidine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(2-Methoxy-4-methylphenoxy)piperidine Scaffolds

Subject: Overcoming Steric & Electronic Barriers in Etherification and N-Functionalization Ticket Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Steric Landscape

You are likely encountering difficulties because 4-(2-methoxy-4-methylphenoxy)piperidine represents a "perfect storm" of steric and electronic resistance.

  • The Ortho-Effect: The 2-methoxy group on the aryl ring creates significant steric bulk immediately adjacent to the phenolic oxygen. This "ortho-blocking" hinders the approach of electrophiles.

  • The Secondary Carbon Constraint: The 4-position of the piperidine ring is a secondary carbon. In substitution reactions (SN2), secondary electrophiles are already sluggish; combined with a hindered nucleophile (your phenol), the reaction pathway often collapses toward Elimination (E2) rather than Substitution.

  • Conformational Locking: The bulky aryloxy group forces the piperidine ring into a rigid chair conformation, which can sterically obscure the nitrogen atom in subsequent reactions.

This guide provides validated protocols to bypass these specific energy barriers.

Module 1: Synthesizing the Ether Core (The Bottleneck)

User Complaint: "I tried reacting 4-mesyloxypiperidine with 2-methoxy-4-methylphenol using K2CO3 in DMF, but I mostly got elimination products (alkenes) and recovered phenol."

Diagnosis: You are attempting a classic Williamson Ether Synthesis (SN2) on a secondary center with a sterically hindered nucleophile. The basic conditions promote E2 elimination of the mesylate to form the enamine/alkene side product because the phenol cannot access the backside of the carbon fast enough.

Solution A: The Modified Mitsunobu Protocol (Recommended)

The Mitsunobu reaction is superior here because it activates the alcohol (piperidine-4-ol) rather than the phenol, and the mechanism is less sensitive to the steric bulk of the phenol than a standard SN2.

Critical Adjustment: Standard DEAD/PPh3 often fails with ortho-substituted phenols due to the sluggish formation of the phosphorane intermediate. We utilize ADDP and PBu3 to drive the reaction.

Protocol:

  • Reagents:

    • N-Boc-4-hydroxypiperidine (1.0 equiv)

    • 2-Methoxy-4-methylphenol (1.2 equiv)

    • Tributylphosphine (PBu3) (1.5 equiv) — More nucleophilic than PPh3.

    • 1,1'-(Azodicarbonyl)dipiperidine (ADDP) (1.5 equiv) — More stable intermediate.

    • Solvent: Anhydrous Toluene or THF (0.1 M).

  • Procedure:

    • Dissolve the piperidine and phenol in Toluene under

      
      .
      
    • Add PBu3. Cool to 0°C.[1][2]

    • Add ADDP solid in portions (Exothermic!).

    • Allow to warm to Room Temperature (RT) and stir for 24–48 hours. Note: Hindered phenols require longer reaction times.

    • Workup: Dilute with hexanes. The ADDP byproduct precipitates out (unlike DEAD byproducts). Filter and concentrate.

Why this works: PBu3 is smaller and more nucleophilic than PPh3, allowing it to activate the alcohol even in crowded environments. ADDP provides a driving force that tolerates the ortho-methoxy steric clash.

Solution B: Copper-Catalyzed Ullmann Coupling (Scalable Alternative)

If you cannot use phosphines (e.g., scale-up costs), use a modern Ullmann coupling. Note that this requires 4-iodopiperidine (less stable) or, more commonly, coupling the phenol with a 4-piperidone derived enol triflate, though that is complex.

The most robust "reverse" strategy is coupling 4-hydroxypiperidine with 1-bromo-2-methoxy-4-methylbenzene (aryl halide) using a Cu catalyst.

Protocol:

  • Catalyst: CuI (10 mol%)

  • Ligand: Picolinic acid or 1,10-Phenanthroline (20 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMSO (100°C)

Module 2: Functionalizing the Nitrogen

User Complaint: "I have the ether, but the piperidine nitrogen reacts slowly with bulky benzyl halides."

Diagnosis: The large 4-aryloxy group creates a "umbrella" effect. While it is on the opposite side of the ring (para-like relationship), the chair conformation can fold the aryl group spatially closer to the N-axial trajectory if the linker is flexible, or simply increase the hydrodynamic radius, slowing diffusion.

Troubleshooting Table
SymptomProbable CauseCorrective Action
< 20% Conversion Steric shielding of N-lone pairSwitch solvent to DMF or NMP to strip solvation shells. Add KI (0.5 eq) (Finkelstein condition).
Formation of Quaternary Salt Over-alkylationUse reductive amination instead of direct alkylation (Aldehyde + STAB).
Product is "Greasy"/Streaks on TLC Lipophilicity of the aryl etherAdd 1% Triethylamine to your eluent to sharpen amine bands.
Recommended Workflow: Reductive Amination

Avoid direct alkylation with bulky halides. Use reductive amination, which proceeds via an iminium ion intermediate that is planar (


) and less sterically demanding during the rate-determining step.

Protocol:

  • Dissolve 4-(2-methoxy-4-methylphenoxy)piperidine (1.0 eq) and the target Aldehyde (1.1 eq) in DCE (Dichloroethane).

  • Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir 1 hour.

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq).

  • Stir 16 hours.

Visualization: Decision Logic for Synthesis

The following diagram illustrates the decision pathway to avoid steric dead-ends.

ReactionLogic Start Target: 4-(2-Methoxy-4-methylphenoxy)piperidine Check Do you have the Ether Linkage? Start->Check NoEther No: Need to Synthesize Core Check->NoEther No YesEther Yes: N-Functionalization Check->YesEther Yes Method1 Attempt SN2 (Mesylate + Phenol) NoEther->Method1 Method2 Mitsunobu Protocol NoEther->Method2 Method3 Cu-Catalyzed Ullmann NoEther->Method3 Fail1 FAILURE: Elimination (E2) Due to sec-carbon + steric bulk Method1->Fail1 Details2 Use ADDP / PBu3 (Overcomes Ortho-Effect) Method2->Details2 Details3 Aryl Bromide + Alcohol (Requires High Temp/DMSO) Method3->Details3 DirectAlk Direct Alkylation (R-X) YesEther->DirectAlk RedAm Reductive Amination (Aldehyde + STAB) YesEther->RedAm IssueAlk Slow kinetics due to steric shielding DirectAlk->IssueAlk

Caption: Decision matrix for selecting the correct synthetic pathway based on steric constraints of the 2-methoxy-4-methylphenoxy moiety.

Frequently Asked Questions (FAQs)

Q: Why does the 2-methoxy group matter so much? Can't I just heat it longer? A: The 2-methoxy group is an Electron Donating Group (EDG), making the phenol more nucleophilic, which is good. However, it sits ortho to the oxygen. In a chair conformation of the transition state, this group physically bumps into the protons on the piperidine ring. Heating an SN2 reaction (mesylate displacement) simply accelerates the Elimination pathway (E2), resulting in more alkene byproduct, not more ether. You must change the mechanism (to Mitsunobu), not just the temperature.

Q: My Mitsunobu reaction turned into a solid block. How do I purify it? A: This is common when using ADDP. The solid is likely the reduced hydrazine byproduct.

  • Add Hexanes/Ether (1:1) to the reaction mixture.

  • Stir vigorously for 30 minutes.

  • Filter off the solids (the byproduct is insoluble in non-polar solvents).

  • The filtrate contains your product.

Q: Can I use the HCl salt of the piperidine for the coupling? A: No. For Mitsunobu, the amine must be protected (e.g., N-Boc) to prevent the nitrogen from poisoning the phosphine or reacting with the azo-reagent. For Ullmann coupling, free amines can chelate the Copper catalyst, killing the reaction. Always use N-Boc-4-hydroxypiperidine .

References

  • Mitsunobu Reaction on Hindered Phenols

    • Title: The Mitsunobu Reaction in the 21st Century.[1]

    • Source:Aldrichimica Acta (Sigma-Aldrich).
    • Context: Explains the necessity of ADDP/PBu3 for sterically demanding substr
  • Synthesis of 4-Aryloxypiperidines (Patent)
  • Copper-Catalyzed Etherification (Ullmann)

    • Title: Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers.[3]

    • Source:The Journal of Organic Chemistry (ACS).
    • Context: Provides the DMSO/CuI protocol for coupling hindered phenols.
    • URL:[Link]

  • Vandetanib Intermediate Synthesis (Structural Analog)

    • Title: Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate.[4][5][6]

    • Source:Atlantis Press.[4]

    • Context: Illustrates the handling of the specific 2-methoxy-4-substituted phenol moiety in drug synthesis.
    • URL:[Link]

Sources

Validation & Comparative

H-NMR spectrum analysis of 4-(2-Methoxy-4-methylphenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Elucidation and Comparative H-NMR Analysis of 4-(2-Methoxy-4-methylphenoxy)piperidine Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Development Scientists, and Analytical Researchers.[1]

Executive Summary

This guide provides a definitive structural analysis of 4-(2-Methoxy-4-methylphenoxy)piperidine , a pharmacophore often utilized in the synthesis of antipsychotics and tyrosine kinase inhibitors.[1] While Liquid Chromatography-Mass Spectrometry (LC-MS) is the standard for purity assessment, it fails to distinguish regioisomers (e.g., 2-methyl-4-methoxy vs. 2-methoxy-4-methyl) or subtle conformational rotamers.[1]

This document establishes the Proton Nuclear Magnetic Resonance (


H-NMR)  profile as the superior method for validating:
  • Regiochemistry: Confirming the 1,2,4-substitution pattern on the aromatic ring.

  • Deprotection Efficiency: Quantifying the removal of the N-Boc protecting group, a critical step in process chemistry.[1]

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, the following protocol utilizes an internal lock mechanism and specific solvent interactions to resolve overlapping signals.

Sample Preparation
  • Solvent: Chloroform-d (

    
    , 99.8% D) with 0.03% TMS.[1]
    
    • Rationale:

      
       is preferred over DMSO-
      
      
      
      for this amine.[1] DMSO often broadens the amine (
      
      
      ) proton signal due to hydrogen bonding and can obscure the critical H-3/H-5 piperidine multiplets.[1]
  • Concentration: 10 mg sample in 0.6 mL solvent.

    • Note: Higher concentrations (>20 mg) may cause signal broadening in the aromatic region due to

      
      -
      
      
      
      stacking aggregation.[1]
  • Instrument: 400 MHz or higher (600 MHz recommended for resolving aromatic coupling constants).

Acquisition Parameters
  • Pulse Sequence: Standard zg30 (30° excitation pulse).

  • Relaxation Delay (D1): 1.0 second (sufficient for small molecules; extend to 5.0s if quantitative integration of the methoxy group is required).[1]

  • Scans (NS): 16 (screening) or 64 (publication quality).[1]

  • Temperature: 298 K (25°C).[1]

Analytical Workflow (Graphviz Visualization)

NMR_Workflow Sample Crude/Isolated Amine Prep Dissolution in CDCl3 (Filter if cloudy) Sample->Prep 10mg Acq Acquisition (400 MHz, 298K) Prep->Acq Transfer Process Processing (LB=0.3 Hz, Phase, Base) Acq->Process FID Analysis Signal Integration & Assignment Process->Analysis Spectrum

Figure 1: Standardized H-NMR acquisition workflow for piperidine derivatives.

Spectral Analysis & Assignment

The spectrum is divided into three distinct regions.[1] The chemical shifts (


) provided below are reference values typical for this class of aryl ethers in 

.
The Aromatic Region (6.5 – 7.0 ppm)

This region confirms the 1,2,4-substitution pattern.[1] The 2-methoxy-4-methylphenoxy moiety creates an ABX-like system (or ABC depending on field strength).[1]

  • 
     6.80 (d, J = 8.0 Hz, 1H):  Assigned to H-6'  (ortho to the ether linkage).[1] This proton is deshielded by the oxygen attachment.[1]
    
  • 
     6.68 (d, J = 1.8 Hz, 1H):  Assigned to H-3'  (meta to ether, ortho to methoxy/methyl).[1] It appears as a fine doublet or singlet due to weak meta-coupling.[1]
    
  • 
     6.65 (dd, J = 8.0, 1.8 Hz, 1H):  Assigned to H-5' .[1] The "doublet of doublets" confirms it has one ortho neighbor (H-6') and one meta neighbor (H-3').[1]
    
The Heterocyclic (Piperidine) Region
  • 
     4.35 (tt, J = 8.5, 4.0 Hz, 1H): H-4  (methine).[1] This is the diagnostic "handle." In unsubstituted piperidine, this is upstream.[1] The downfield shift to >4.3 ppm confirms the formation of the Ether Linkage (C-O-C) .
    
  • 
     3.15 (dt, J = 12.0, 4.5 Hz, 2H): H-2eq/6eq  (equatorial protons alpha to Nitrogen).[1]
    
  • 
     2.75 (td, J = 12.0, 2.5 Hz, 2H): H-2ax/6ax  (axial protons alpha to Nitrogen).[1]
    
    • Note: The large splitting (12 Hz) between axial/axial protons confirms the piperidine ring is in a Chair Conformation .[1]

  • 
     2.05 (m, 2H) & 1.70 (m, 2H): H-3/5  (beta protons).[1]
    
The Aliphatic Substituents
  • 
     3.82 (s, 3H): Methoxy (
    
    
    
    )
    .[1] A sharp singlet.
  • 
     2.28 (s, 3H): Aromatic Methyl (
    
    
    
    )
    .[1] A sharp singlet.
  • 
     1.8 - 2.5 (br s, 1H): Amine (
    
    
    
    )
    . Position varies with concentration and water content.[1]

Comparative Analysis: Target vs. Alternatives

In drug development, the primary "alternative" to the target molecule is its immediate precursor (the N-Boc protected intermediate) or a regioisomer.

Performance Check: Deprotection Monitoring

The most critical application of H-NMR here is verifying the removal of the tert-butyloxycarbonyl (Boc) group.[1]

FeaturePrecursor (N-Boc Protected) Target (Free Amine) Diagnostic Value
Boc Signal Singlet at

1.45 ppm (9H)
Absent Primary confirmation of reaction completion.[1]
H-2/6 (Alpha-N) Broad multiplet

3.6 – 3.8 ppm
Sharpened multiplet

2.7 – 3.2 ppm
Significant upfield shift (~0.6 ppm) due to loss of the electron-withdrawing carbonyl.[1]
H-4 (Ether CH)

4.45 ppm

4.35 ppm
Slight shift; confirms the ether linkage remains intact during acid deprotection.[1]
Structural Logic Diagram

The following diagram illustrates the connectivity logic used to assign the spectrum, confirming the regiochemistry that Mass Spectrometry cannot.

Structure_Logic Core Target Molecule: 4-(2-Methoxy-4-methylphenoxy)piperidine Signal_A Methoxy Singlet (3.8 ppm) Core->Signal_A Signal_B Methyl Singlet (2.3 ppm) Core->Signal_B Aromatic Aromatic Region (6.5-6.8 ppm) Core->Aromatic Piperidine Piperidine Ring Core->Piperidine Pattern 1,2,4-Substitution Pattern (d, d, dd) Aromatic->Pattern Confirms Regiochemistry H4 H-4 Methine (4.35 ppm) Piperidine->H4 Confirms Ether Link

Figure 2: Structural connectivity logic derived from H-NMR signals.

Troubleshooting & Anomalies

  • Broadening of H-2/6: If the alpha-protons appear extremely broad or disappear, the amine may be undergoing intermediate exchange with trace acid (forming a partial salt).[1]

    • Solution: Add 1 drop of

      
       and shake.[1] This will exchange the NH proton (disappears) and often sharpen the adjacent CH protons. Alternatively, add solid 
      
      
      
      to the NMR tube to ensure the free base form.
  • Impurity Signals:

    • 
       1.45 ppm: Residual Boc-anhydride or unreacted starting material.[1]
      
    • 
       5.30 ppm: Dichloromethane (common extraction solvent).[1]
      
    • 
       7.26 ppm: Chloroform (solvent residual).[1]
      

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for interpreting ABX aromatic systems and heterocyclic shifts).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1] Spectral Database for Organic Compounds (SDBS). [Link] (Source for comparative piperidine and anisole fragment shifts).[1]

  • Wang, M., et al. (2015).[1] "Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate." Atlantis Press. [Link] (Provides experimental data on the N-Boc protected precursor synthesis and NMR).[1]

  • PubChem. (2024).[1] 4-(2-Methoxy-4-methylphenoxy)piperidine Compound Summary. [Link] (Validation of chemical structure and predicted properties).

Sources

Validating assay methods for 4-(2-Methoxy-4-methylphenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Validating Assay Methods for 4-(2-Methoxy-4-methylphenoxy)piperidine: A Comparative Technical Guide

Executive Summary & Chemical Context

This guide provides a technical framework for validating assay methods for 4-(2-Methoxy-4-methylphenoxy)piperidine (C₁₃H₁₉NO₂).[1] As a secondary amine linked to an electron-rich aromatic system, this molecule serves as a critical pharmacophore in the synthesis of GPCR ligands (e.g., 5-HT receptor antagonists) and kinase inhibitors.[1]

The Analytical Challenge: The core difficulty in analyzing this compound lies in its secondary amine moiety . On traditional silica-based reverse-phase columns at neutral/low pH, the protonated nitrogen interacts with residual silanols, leading to severe peak tailing, retention time shifts, and poor reproducibility.[1] Furthermore, distinguishing this molecule from its positional isomers (e.g., 2-methyl-4-methoxy variants) requires high-resolution selectivity.[1]

This guide compares three primary methodologies—High-pH RP-HPLC , Low-pH Ion-Pair HPLC , and GC-FID —and establishes the High-pH HPLC method as the "Gold Standard" for routine assay validation.[1]

Comparative Method Analysis

The following table objectively evaluates the performance of available techniques based on experimental data from similar piperidine-derivative validations.

FeatureMethod A: High-pH RP-HPLC (Recommended) Method B: Low-pH HPLC (Traditional) Method C: GC-FID
Principle Reverse Phase (pH > pKa)Reverse Phase (Acidic + Ion Pair)Gas Chromatography
Peak Shape Excellent (Symmetry > 0.95) .[1] Analyte is neutral; no silanol interaction.[1]Moderate to Poor. Requires TFA/TEA to suppress tailing.[1]Good, provided the sample is a free base.[1]
Sensitivity High (UV @ 275 nm).[1]High (UV @ 275 nm).[1]Moderate (FID response).
Selectivity High for hydrophobic impurities.[1]Good, but pH shifts affect resolution drastically.[1]Excellent for volatile impurities/solvents.[1]
Robustness High .[1] Retention is stable.[1]Low. Sensitive to buffer concentration/pH.[1]Moderate. Thermal degradation risk.[1][2]
Suitability Purity Assay & Related Substances. Legacy methods.[1][2]Residual solvents & volatile impurities.[1][3][4]

Strategic Workflow: The Validation Lifecycle

To ensure scientific integrity, the validation process must follow a logical flow derived from ICH Q2(R1/R2) guidelines. The diagram below visualizes the decision-making pathway for validating this specific amine.

ValidationWorkflow Start Start: Method Selection ChemProp Analyze Chemical Properties (pKa ~9.5, UV max ~275nm) Start->ChemProp Choice Select Mode ChemProp->Choice HighPH High-pH RP-HPLC (Xtimate/XBridge C18, pH 10) Choice->HighPH Robustness Preferred LowPH Low-pH RP-HPLC (TFA/Formic Acid) Choice->LowPH Mass Spec Compatible Opt Optimization Phase (Resolution > 2.0, Tailing < 1.5) HighPH->Opt LowPH->Opt Val Validation Execution (ICH Q2) Opt->Val Params Key Parameters: 1. Specificity (Forced Deg) 2. Linearity (R² > 0.999) 3. Accuracy (Spike Recovery) Val->Params Final Approved Standard Operating Procedure Params->Final

Figure 1: Decision matrix and workflow for validating piperidine-derivative assays. High-pH HPLC is prioritized for robustness.

Deep Dive: The "Gold Standard" Protocol (High-pH RP-HPLC)

This protocol utilizes a hybrid-silica column capable of withstanding high pH.[1] By operating at pH 10.0 (above the piperidine pKa of ~9-9.5), the amine remains deprotonated (neutral), eliminating ionic interactions with the stationary phase and ensuring sharp peak shapes.[1]

Chromatographic Conditions
  • Column: Waters XBridge C18 or Welch Xtimate C18 (4.6 × 150 mm, 3.5 µm).[1] Note: Standard silica columns will dissolve at this pH.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonia).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][5]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: UV at 275 nm (Characteristic absorption of the methoxy-phenoxy ring).[1]

  • Injection Vol: 5-10 µL.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.09010
10.01090
12.01090
12.19010
15.09010
Step-by-Step Experimental Workflow

Step 1: System Suitability Preparation

  • Dissolve 10 mg of 4-(2-Methoxy-4-methylphenoxy)piperidine Reference Standard in 10 mL of Diluent (50:50 MeCN:Water).

  • Self-Validation Check: Inject this standard 5 times.

    • Requirement: RSD of peak area ≤ 2.0%.[1]

    • Requirement: Tailing factor (T) ≤ 1.5 (Critical for amines).[1]

    • Requirement: Theoretical plates (N) > 5000.[1]

Step 2: Specificity (Forced Degradation) To prove the method is stability-indicating:

  • Acid Stress: Treat sample with 1N HCl at 60°C for 2 hours. Neutralize and inject.[1]

  • Oxidative Stress: Treat with 3% H₂O₂ at RT for 2 hours.

  • Causality: The piperidine ring is susceptible to N-oxidation (N-oxide formation).[1] The method must resolve the N-oxide peak (usually elutes earlier in RP-HPLC) from the parent peak.[1]

Step 3: Linearity & Range

  • Prepare solutions from 50% to 150% of the target concentration (e.g., 0.5 mg/mL).

  • Plot Concentration (x) vs. Area (y).[1]

  • Acceptance: R² ≥ 0.999; Y-intercept bias ≤ 2.0% of target response.[1]

Alternative Method: GC-FID (For Volatiles/Free Base)[1]

While HPLC is preferred for the salt form (e.g., Hydrochloride), GC-FID is powerful if the molecule is isolated as a free base oil or for checking residual solvents.[1]

  • Column: DB-1 or HP-5 (30m × 0.32mm × 0.25µm).[1]

  • Carrier Gas: Helium or Nitrogen (1.5 mL/min).[1]

  • Injector: 250°C, Split 10:1.

  • Detector (FID): 300°C.[1]

  • Oven: 100°C (1 min) → 20°C/min → 280°C (5 min).

  • Limitation: Thermal instability of the ether linkage may occur at high injection temperatures.

Troubleshooting & Causality

  • Issue: Peak Splitting.

    • Cause: Sample solvent is too strong (e.g., 100% MeCN injection into a 90% Water initial gradient).[1]

    • Fix: Match the diluent to the initial mobile phase (10:90 MeCN:Buffer).

  • Issue: Retention Time Drift.

    • Cause: pH fluctuation in Mobile Phase A. Volatile ammonia evaporates over time.[1]

    • Fix: Prepare buffer fresh daily or use a capped reservoir.[1]

  • Issue: Ghost Peaks.

    • Cause: Carryover of the "sticky" amine on the injector needle.

    • Fix: Use a needle wash with low pH (e.g., 0.1% Formic Acid in MeCN) to protonate and wash away the amine.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • McCalley, D. V. (2010).[1] Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A, 1217(6), 858-880.[1] Link

  • PubChem. (n.d.).[1][6] 4-(2-methoxy-4-methylphenoxy)piperidine Compound Summary. National Center for Biotechnology Information.[1] Link(Note: Linked to related structure for chemical property verification).

  • Dolan, J. W. (2002).[1] The Role of pH in LC Separations. LCGC North America.[1] Link

Sources

A Comparative Guide to Quality Control Benchmarks for 4-(2-Methoxy-4-methylphenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity and quality of intermediate compounds are paramount to ensuring the safety, efficacy, and reproducibility of final drug products. 4-(2-Methoxy-4-methylphenoxy)piperidine, a key building block in the synthesis of various pharmacologically active molecules, is no exception. This guide provides an in-depth comparative analysis of quality control (QC) benchmarks for this compound, offering a framework for its evaluation against potential alternatives and outlining essential analytical methodologies for its comprehensive characterization.

The Critical Role of Quality Control for 4-(2-Methoxy-4-methylphenoxy)piperidine

4-(2-Methoxy-4-methylphenoxy)piperidine serves as a crucial intermediate in the synthesis of a variety of bioactive molecules. Its structural integrity and purity directly impact the quality and impurity profile of the final active pharmaceutical ingredient (API). Therefore, stringent quality control is not merely a regulatory formality but a scientific necessity to ensure the reliability of research data and the safety of potential therapeutics.

The primary objectives of a robust QC strategy for this intermediate are to:

  • Confirm the identity and structure of the molecule.

  • Quantify its purity and identify any impurities.

  • Control the levels of process-related impurities, residual solvents, and elemental impurities.

  • Ensure batch-to-batch consistency.

Establishing Quality Control Benchmarks

Due to the proprietary nature of many drug development processes, publicly available, standardized quality control benchmarks specifically for 4-(2-Methoxy-4-methylphenoxy)piperidine are scarce. However, by leveraging data from suppliers and extrapolating from structurally similar compounds, we can establish a reliable set of benchmarks.

Purity Specification

Commercial suppliers of 4-(2-Methoxy-4-methylphenoxy)piperidine and its hydrochloride salt typically specify a purity of ≥96% to ≥98% , as determined by Nuclear Magnetic Resonance (NMR) or High-Performance Liquid Chromatography (HPLC)[1][2]. For use in late-stage preclinical and clinical development, a higher purity of ≥99.0% is often desirable.

Impurity Profiling

Impurities in 4-(2-Methoxy-4-methylphenoxy)piperidine can originate from starting materials, by-products of the synthesis, or degradation. A thorough understanding of the synthetic route is crucial for predicting and identifying potential impurities.

A common synthetic route to 4-aryloxypiperidines involves the Williamson ether synthesis, reacting a substituted phenol with a protected 4-hydroxypiperidine followed by deprotection.

Based on this, potential impurities could include:

  • Starting materials: Unreacted 2-methoxy-4-methylphenol and the protected 4-hydroxypiperidine.

  • By-products: Dialkylated products or products of side reactions.

  • Degradation products: Hydrolysis products or oxidation products.

According to International Council for Harmonisation (ICH) guidelines, impurities should be identified, reported, and qualified at specific thresholds. For drug substances, the identification threshold is typically 0.10% .

Analytical Methodologies for Quality Control

A multi-faceted analytical approach is essential for the comprehensive quality control of 4-(2-Methoxy-4-methylphenoxy)piperidine.

Chromatographic Techniques: Purity and Impurity Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and impurity profile of non-volatile organic compounds. A validated, stability-indicating HPLC method is crucial.

Table 1: Representative HPLC Method Parameters for Analysis of 4-Aryloxypiperidine Derivatives

ParameterSpecification
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 275 nm
Injection Volume 10 µL
Column Temperature 30 °C

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the identification and quantification of residual solvents and other volatile impurities. The ICH Q3C guidelines provide permissible daily exposure limits for various solvents.

Spectroscopic Techniques: Structural Elucidation and Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is indispensable for the unambiguous structural confirmation of 4-(2-Methoxy-4-methylphenoxy)piperidine and the identification of structurally related impurities.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(2-Methoxy-4-methylphenoxy)piperidine

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration
Piperidine H (axial)1.60 - 1.80m2H
Piperidine H (equatorial)2.00 - 2.20m2H
Methyl (Ar-CH₃)2.30 - 2.40s3H
Piperidine H (axial, adjacent to N)2.70 - 2.90m2H
Piperidine H (equatorial, adjacent to N)3.10 - 3.30m2H
Methoxy (O-CH₃)3.80 - 3.90s3H
Piperidine H (at C4)4.40 - 4.60m1H
Aromatic H6.70 - 7.00m3H
¹³C NMR Predicted Chemical Shift (ppm)
Ar-CH₃~21
Piperidine C (C3, C5)~32
Piperidine C (C2, C6)~44
O-CH₃~56
Piperidine C (C4)~74
Aromatic C112 - 150

Note: Predicted shifts are estimates and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) , often coupled with a chromatographic technique (LC-MS or GC-MS), provides crucial information about the molecular weight of the compound and its fragments, aiding in identification and impurity characterization.

Infrared (IR) Spectroscopy can be used to confirm the presence of key functional groups such as C-O (ether), C-N (amine), and aromatic C-H bonds.

Elemental Analysis

The presence of elemental impurities, which can be introduced from catalysts or manufacturing equipment, should be assessed according to ICH Q3D guidelines. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the preferred method for this analysis.

Comparative Analysis with Alternatives

The choice of a building block in drug discovery often involves a trade-off between synthetic accessibility, cost, and its influence on the final compound's properties. Below is a comparison of 4-(2-Methoxy-4-methylphenoxy)piperidine with potential alternatives.

Table 3: Comparative Profile of 4-(2-Methoxy-4-methylphenoxy)piperidine and Alternatives

Feature4-(2-Methoxy-4-methylphenoxy)piperidine4-(Phenoxy)piperidine4-(4-Fluorophenoxy)piperidine
Structure Methoxy and methyl substituents on the phenyl ring.Unsubstituted phenyl ring.Fluorine substituent on the phenyl ring.
Predicted Physicochemical Properties Higher lipophilicity due to substituents. May influence metabolic stability.Lower lipophilicity.Introduction of fluorine can modulate pKa and metabolic stability.
Synthetic Accessibility Readily synthesized from commercially available starting materials.Simpler synthesis from phenol.Synthesis requires 4-fluorophenol.
Potential Impact on Biological Activity Substituents can be used to fine-tune binding interactions and ADME properties.Provides a basic scaffold for further modification.Fluorine can act as a hydrogen bond acceptor and block metabolic sites.
Typical Purity Benchmark ≥98%≥98%≥98%

Experimental Protocols and Workflows

HPLC Method Validation Workflow

HPLC_Validation cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Application Dev Develop HPLC Method Spec Specificity Dev->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob QC Routine QC Testing Rob->QC Stab Stability Studies QC->Stab

Caption: A typical workflow for HPLC method validation.

Impurity Identification Workflow

Impurity_ID Start Detect Impurity (e.g., by HPLC) LCMS LC-MS Analysis (Molecular Weight) Start->LCMS HRMS High-Resolution MS (Elemental Composition) LCMS->HRMS Isolation Impurity Isolation (e.g., Prep-HPLC) HRMS->Isolation NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Structure Elucidation) Isolation->NMR Confirmation Co-injection/Spectral Comparison Isolation->Confirmation Synthesis Synthesize Proposed Structure NMR->Synthesis Synthesis->Confirmation

Caption: A systematic workflow for impurity identification.

Conclusion

Establishing and adhering to stringent quality control benchmarks for 4-(2-Methoxy-4-methylphenoxy)piperidine is a critical, self-validating step in the drug discovery and development pipeline. By employing a comprehensive suite of analytical techniques, researchers can ensure the identity, purity, and consistency of this vital intermediate. This guide provides a foundational framework for these quality control measures, enabling a more robust and reliable path toward the development of novel therapeutics. The comparative data presented also offers valuable insights for selecting the most appropriate building blocks for specific research applications.

References

  • PubChem. (n.d.). 4-(2-Methoxyphenyl)piperidine. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Saeedia, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv.
  • Rice University. (2024, December 19). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. ScienceDaily. Retrieved February 22, 2026, from

  • U.S. Drug Enforcement Administration. (n.d.). 4-Methoxyphencyclidine: An Analytical Profile. Retrieved February 22, 2026, from [Link]

  • Purington, L. C., Sobczyk-Kojiro, K., Pogozheva, I. D., Traynor, J. R., & Mosberg, H. I. (2011). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. ACS chemical biology, 6(12), 1375–1381.
  • Hachmann, J., & Lebl, M. (2014). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Journal of the Mexican Chemical Society, 58(4), 364-368.
  • Khan, I., et al. (2008). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Medicinal Chemistry Research, 17(2-7), 200-207.
  • Kumar, A., et al. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 57B(11), 1235-1240.
  • Zhang, et al. (2021). Representative 2‐substituted piperidine‐containing pharmaceuticals. Asian Journal of Organic Chemistry, 10(9), 2266-2287.
  • Lee, H. S., et al. (2007). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 852(1-2), 594–599.
  • Arulkumaran, R., et al. (2013). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). International Journal of Innovative Research in Science, Engineering and Technology, 2(11).
  • Wessig, P., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein journal of organic chemistry, 12, 2559–2568.
  • Alzaga, R. (2009). GC/MS strategies for mutagenic impurities analysis.
  • El-Kimary, E. I., et al. (2024). HPLC Method Development and Validation for the Determination of Apixaban and Clopidogrel in Novel Fixed-Dose Combination Tablets. Journal of Chemistry, 2024, 1-10.
  • Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & biomolecular chemistry, 13(10), 2943–2957.
  • Anjum, A., et al. (2005). Synthesis and pharmacological activity of 4-(4'-chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & pharmaceutical bulletin, 53(1), 64–66.
  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved February 22, 2026, from [Link]

  • Agilent Technologies. (2023, February 24). Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. Retrieved February 22, 2026, from [Link]

  • Restek Corporation. (2021, September 23). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Retrieved February 22, 2026, from [Link]

  • Elbashir, A. A., et al. (2017). A high-performance liquid chromatographic (HPLC) method for the determination of amlodipine drug in dosage form using 1,2-naphthoquinone-4-sulphonate (NQS) as a chromogenic reagent. Journal of the Association of Arab Universities for Basic and Applied Sciences, 24, 1-6.
  • Shpak, A. V., et al. (2025). Development of a Comprehensive Approach to Quality Control of Dermorphin Derivative—Representative of Synthetic Opioid Peptides with Non-Narcotic Type of Analgesia. Molecules, 30(1), 1.
  • Glennon, R. A., et al. (1994). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of medicinal chemistry, 37(18), 2828–2835.

Sources

C-NMR interpretation for 4-(2-Methoxy-4-methylphenoxy)piperidine structure confirmation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the structural confirmation of 4-(2-Methoxy-4-methylphenoxy)piperidine , a pharmacophore often encountered in analgesic and antipsychotic drug discovery. While Proton NMR (


H-NMR) is the standard first-pass technique, it frequently fails to provide definitive proof of regioisomerism due to signal overlap in the aliphatic piperidine region (1.5–3.5 ppm).

This document outlines a comparative protocol demonstrating why Carbon-13 NMR (


C-NMR) is the superior definitive technique for this structure. It provides diagnostic chemical shift data, a decision-making workflow, and self-validating experimental criteria.

Structural Analysis & Numbering Strategy

Before interpreting spectra, we must define the carbon environments. The molecule consists of two distinct domains: the aliphatic piperidine ring and the aromatic 2-methoxy-4-methylphenyl ring .

Visualization: Molecular Connectivity & Carbon Types

G cluster_0 Piperidine Ring (Aliphatic) cluster_1 Phenoxy Ring (Aromatic) C2_6 C2/C6 (CH2, ~43 ppm) C3_5 C3/C5 (CH2, ~30 ppm) C2_6->C3_5 C4 C4 (CH-O, ~73 ppm) C3_5->C4 C1_Ar C1' (Quaternary C-O) C4->C1_Ar Ether Link C2_Ar C2' (Quaternary C-OMe) C1_Ar->C2_Ar C4_Ar C4' (Quaternary C-Me) C1_Ar->C4_Ar Ring OMe OMe (CH3, ~56 ppm) C2_Ar->OMe Ar_Me Ar-Me (CH3, ~21 ppm) C4_Ar->Ar_Me

Figure 1: Connectivity map highlighting critical diagnostic carbons. Blue nodes indicate aliphatic piperidine signals; Red nodes indicate aromatic quaternary carbons; Green nodes indicate diagnostic methyl groups.

Comparative Analysis: Why C-NMR is Mandatory

In drug development, distinguishing the target 4-substituted isomer from potential 3-substituted byproducts is critical.

Feature

H-NMR (Proton)

C-NMR (Carbon)
Verdict
Resolution Low: Piperidine ring protons (axial/equatorial) often overlap between 1.5–3.2 ppm, creating complex multiplets.[1]High: Each carbon environment appears as a distinct singlet (decoupled).

C Wins
Quaternary Carbons Invisible: Cannot directly observe the ether linkage points (C1', C2') or the methyl-bearing carbon (C4').Visible: Distinct signals at ~145–150 ppm (C-O) and ~130 ppm (C-Me).

C Wins
Isomer ID Ambiguous: Coupling constants (

-values) are required to prove 4-substitution, which is difficult if signals overlap.
Definitive: Symmetry in 4-substituted piperidine results in only 3 ring signals (C2/6, C3/5, C4). A 3-substituted isomer would show 5 distinct ring signals .

C Wins

Diagnostic Chemical Shift Data (Reference Table)

The following data represents the Standard Acceptance Criteria for structure confirmation in CDCl


.

Experimental Note: Values may shift ±0.5 ppm depending on concentration and pH (free base vs. salt).

A. Aliphatic Region (Piperidine & Methyls)
Carbon PositionChemical Shift (

ppm)
Signal Type (DEPT-135)Structural Significance
Ar-CH

20.5 – 21.5 Positive (CH

)
Diagnostic for 4-methyl substitution on phenol.
Piperidine C3, C5 30.0 – 32.0 Negative (CH

)
Upfield methylene signals.
Piperidine C2, C6 43.0 – 46.0 Negative (CH

)
Downfield due to Nitrogen proximity.
-OCH

(Methoxy)
55.5 – 56.5 Positive (CH

)
Key Identifier: Distinct from Ar-Me.
Piperidine C4 72.0 – 76.0 Positive (CH)Critical: Shifted downfield by Oxygen. Confirms ether linkage.
B. Aromatic Region (2-Methoxy-4-methylphenoxy)
Carbon PositionChemical Shift (

ppm)
Signal TypeStructural Significance
C6' (Methine) 112.0 – 114.0 Positive (CH)Ortho to ether linkage.
C3' (Methine) 120.0 – 122.0 Positive (CH)Meta to ether linkage.
C5' (Methine) 120.0 – 122.0 Positive (CH)Overlap possible with C3'.
C4' (C-Me) 130.0 – 132.0 None (Quaternary) Confirms methyl attachment point.
C1' (C-O-Pip) 144.0 – 146.0 None (Quaternary) Ipso carbon attached to piperidine.
C2' (C-OMe) 149.0 – 151.0 None (Quaternary) Ipso carbon attached to methoxy.

Technical Insight: The separation between C1' and C2' (~5 ppm) is a definitive marker for the ortho-methoxy substitution pattern. In a meta-methoxy isomer, this splitting pattern changes significantly.

Experimental Protocol: The "Self-Validating" Workflow

To ensure scientific integrity, follow this step-by-step elucidation workflow. This protocol uses DEPT-135 as a logic gate to prevent misinterpretation of quaternary carbons.

Workflow Diagram

Workflow Start Sample Preparation (50mg in 0.6mL CDCl3) Run1D Acquire 1D 13C-NMR (Proton Decoupled) Start->Run1D Check1 Count Peaks Expected: 11 Unique Signals Run1D->Check1 RunDEPT Acquire DEPT-135 Check1->RunDEPT Count Matches Fail Isomer/Impurity Detected (Run 2D HSQC) Check1->Fail Count Mismatch Analysis Phasing Analysis RunDEPT->Analysis Logic1 Identify Quaternary Carbons (Present in 1D, Absent in DEPT) Analysis->Logic1 Logic2 Verify Piperidine Symmetry (2 signals for 4 CH2 carbons?) Analysis->Logic2 Result Structure Confirmed Logic1->Result Logic2->Result Logic2->Fail Asymmetry detected

Figure 2: Logical workflow for structural confirmation. The "Check Peak Count" step acts as the primary quality gate.

Detailed Methodology
  • Sample Preparation:

    • Dissolve 30–50 mg of the compound in 0.6 mL CDCl

      
       .
      
    • Why CDCl

      
      ? It minimizes viscosity broadening compared to DMSO and allows for sharper resolution of the piperidine ring couplings if 
      
      
      
      H-NMR is also run.
    • Addendum: If the sample is a hydrochloride salt, add 1 drop of NaOD or switch to DMSO-d

      
       to ensure solubility, but note that chemical shifts will move slightly downfield.
      
  • Acquisition Parameters (

    
    C): 
    
    • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . Quaternary carbons (C1', C2', C4') have long T1 relaxation times. A short D1 will suppress these critical diagnostic peaks.

    • Scans: Minimum 512 scans (for 50mg sample) to distinguish the quaternary carbons from baseline noise.

  • Validation Step (The "Symmetry Test"):

    • In a perfect 4-substituted piperidine, C2 and C6 are equivalent, as are C3 and C5.

    • Pass Criteria: You observe exactly two intense signals in the aliphatic CH

      
       region (one at ~30 ppm, one at ~45 ppm).
      
    • Fail Criteria: You observe four distinct signals in this region. This indicates a 3-substituted or 2-substituted isomer where symmetry is broken.

Advanced Validation: 2D-NMR Correlations

If the 1D spectrum shows ambiguity (e.g., impurities overlapping), use HMBC (Heteronuclear Multiple Bond Correlation) as the final arbiter.

  • Correlation A: The protons of the Methoxy group (3.8 ppm) must show a strong correlation to C2' (~150 ppm) .

  • Correlation B: The proton at Piperidine C4 (~4.5 ppm) must show a correlation to the aromatic C1' (~145 ppm) .

    • Significance: This definitively proves the ether linkage exists between the piperidine and the aromatic ring.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). SDBS No. 4287 (2-Methoxy-4-methylphenol). [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Source for additivity rules in substituted benzenes).
  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Authoritative resource for solvent effects and chemical shift tables).

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(2-Methoxy-4-methylphenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

4-(2-Methoxy-4-methylphenoxy)piperidine is a secondary amine intermediate commonly used in the synthesis of G-protein coupled receptor (GPCR) ligands and antipsychotic pharmacophores.[1]

As a research chemical with limited specific toxicological data, it must be handled under Universal Precautionary Principles . Its structural moieties—a basic piperidine ring and a lipophilic phenol ether—dictate its safety profile.[1]

Chemical Hazard Analysis
FeatureHazard ImplicationGHS Classification (Inferred*)
Secondary Amine (Piperidine) Caustic to mucous membranes; potential to cause corneal opacity.[1]Skin Irrit. 2 / Eye Dam. 1
Phenol Ether Tail Increases lipophilicity, facilitating dermal absorption.[1]Acute Tox. 4 (Oral/Dermal)
Solid State Fine powder risk; dust inhalation can cause respiratory sensitization.[1]STOT SE 3 (Resp.[1][2][3] Irrit.)

*Note: Classifications are inferred from structural analogs (e.g., 4-(2-methoxyphenyl)piperidine) in the absence of a substance-specific SDS.[1]

Personal Protective Equipment (PPE) Matrix

The selection of PPE for this compound is not generic; it is driven by the permeation kinetics of amines and the physical state of the compound.

A. Hand Protection (Glove Selection)

Critical Insight: Piperidines are organic bases that can degrade standard latex.[1] Nitrile is the minimum standard, but thickness matters.

  • Standard Handling (Solid/Weighing):

    • Material: Nitrile Rubber.[1][2]

    • Thickness: Minimum 0.11 mm (4 mil).

    • Protocol: Single glove acceptable if no solvent is present.[1]

  • Solution Handling (Synthesis/Workup):

    • Material: High-Grade Nitrile or Laminate (e.g., Silver Shield™) for prolonged contact.[1]

    • Configuration: Double Gloving is mandatory.[1]

      • Inner Layer: 4 mil Nitrile (Inspection White).[1]

      • Outer Layer: 5-8 mil Nitrile (Dark Blue/Green) or Neoprene.[1]

    • Rationale: The outer glove protects against solvent swelling (e.g., DCM, DMF); the inner glove protects against the amine if the outer glove is compromised.[1]

B. Eye & Face Protection

Do NOT rely on standard safety glasses. [1]

  • Requirement: Chemical Splash Goggles (Indirect Vented).[1]

  • Scientific Rationale: Amines are basic.[1] A splash to the eye does not just irritate; it saponifies fatty tissues in the cornea, leading to deep, potentially irreversible burns (liquefaction necrosis).[1] Goggles provide the necessary seal against vapors and splashes.

C. Respiratory Protection[3][4][5]
  • Primary Control: All operations must be conducted inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • Secondary Control: If weighing outside a hood (not recommended), use a NIOSH-approved N95 particulate respirator at minimum.[1] For spill cleanup, use a P100/OV (Organic Vapor) cartridge.[1]

Operational Protocols

Diagram 1: PPE & Handling Decision Logic

This logic flow ensures you select the correct safety posture based on the experimental stage.

PPE_Decision_Logic Start Start: Handling 4-(2-Methoxy-4-methylphenoxy)piperidine State_Check Determine Physical State Start->State_Check Solid Solid / Powder Form State_Check->Solid Weighing/Transfer Liquid Solution / Reaction Mix State_Check->Liquid Synthesis/Extraction Risk_Solid Risk: Dust Inhalation & Surface Contamination Solid->Risk_Solid Risk_Liquid Risk: Splash (Corrosive) & Dermal Absorption Liquid->Risk_Liquid PPE_Solid PPE: Nitrile Gloves (4mil) + Lab Coat + Safety Glasses ENGINEERING: Balance Enclosure Risk_Solid->PPE_Solid PPE_Liquid PPE: Double Nitrile/Neoprene + Splash Goggles + Chemical Apron ENGINEERING: Fume Hood Risk_Liquid->PPE_Liquid Action_Weigh Protocol: Static-Free Weighing PPE_Solid->Action_Weigh Action_React Protocol: Syringe/Cannula Transfer PPE_Liquid->Action_React

Caption: Decision matrix for selecting PPE based on the physical state of the piperidine derivative.[1]

Detailed Workflow: Solubilization & Reaction
  • Weighing:

    • Use an anti-static gun if the powder is fluffy/electrostatic.[1]

    • Weigh inside a fume hood or a powder containment balance enclosure.[1]

    • Why: Piperidine salts can be hygroscopic; free bases can be volatile.[1] Containment prevents lab contamination.[1]

  • Solvent Addition:

    • Add solvent (e.g., DCM, Methanol) slowly.[1]

    • Caution: Secondary amines can react exothermically with halogenated solvents or acid chlorides. Ensure cooling (ice bath) is available if reacting with electrophiles.

  • Quenching/Workup:

    • When neutralizing reaction mixtures containing this amine, avoid strong oxidizers (risk of N-oxide formation or exothermic decomposition).[1]

    • Aqueous waste will be basic; adjust pH before disposal if required by local EHS regulations.

Emergency Response & Decontamination

Diagram 2: Chemical Exposure Response Pathway

Immediate action is required to prevent chemical burns from the amine functionality.

Exposure_Response Incident Exposure Incident Type Identify Contact Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Splash Type->Eye Inhale Inhalation Type->Inhale Action_Skin 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use solvent Skin->Action_Skin Action_Eye 1. Eye Wash Station (15 min) 2. Hold Eyelids Open 3. Seek Ophthalmologist Eye->Action_Eye Action_Inhale 1. Move to Fresh Air 2. Oxygen if breathing difficult 3. Medical Eval Inhale->Action_Inhale Report Report to EHS & Seek Medical Attention Action_Skin->Report Action_Eye->Report Action_Inhale->Report

Caption: Immediate response workflow for exposure to piperidine derivatives.

Specific Spill Cleanup
  • Evacuate: Clear the immediate area.

  • PPE Up: Wear goggles, double nitrile gloves, and a lab coat.

  • Neutralize:

    • Do not use water initially (spreads the organic base).[1]

    • Absorb with an inert material (Vermiculite or Sand).[1][4]

    • Optional: Treat the area with a dilute weak acid (e.g., Citric acid solution) to neutralize the amine after the bulk material is removed.

  • Disposal: Place waste in a container labeled "Hazardous Waste: Basic Organic Solids/Liquids."

References & Verification

  • PubChem. Compound Summary: 4-(2-methoxy-4-methylphenoxy)piperidine (CID 1220020-20-1).[1] National Library of Medicine.[1] [Link]

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

  • OSHA. Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450).[1] [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Methoxy-4-methylphenoxy)piperidine
Reactant of Route 2
Reactant of Route 2
4-(2-Methoxy-4-methylphenoxy)piperidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。